2-Methyl-1,1-dipropoxypropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13259-75-1 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2-methyl-1,1-dipropoxypropane |
InChI |
InChI=1S/C10H22O2/c1-5-7-11-10(9(3)4)12-8-6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
WMVDSJNSXSIYPK-UHFFFAOYSA-N |
SMILES |
CCCOC(C(C)C)OCCC |
Canonical SMILES |
CCCOC(C(C)C)OCCC |
Other CAS No. |
13259-75-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,1-dipropoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,1-dipropoxypropane, also known as isobutyraldehyde dipropyl acetal, is an organic compound with the chemical formula C10H22O2.[1] As an acetal, it possesses a unique structural feature where a single carbon atom is bonded to two alkoxy groups. This functional group imparts specific chemical properties and reactivities that are of interest in various scientific disciplines, including organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the known chemical properties of this compound, with a focus on its relevance to researchers and professionals in drug development. While experimental data for this specific compound is limited, this guide consolidates available information and draws comparisons with closely related structures to provide a thorough understanding.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available for the target compound, other values are predicted or based on isomeric analogs due to a scarcity of specific experimental studies.
| Property | Value | Source |
| Molecular Formula | C10H22O2 | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| CAS Number | 13259-75-1 | [2] |
| Boiling Point | 196.6 ± 8.0 °C (Predicted for 2-Methyl-1,3-dipropoxypropane) | [3] |
| Density | 0.843 ± 0.06 g/cm³ (Predicted for 2-Methyl-1,3-dipropoxypropane) | [3] |
| InChI | InChI=1S/C10H22O2/c1-5-7-11-10(9(3)4)12-8-6-2/h9-10H,5-8H2,1-4H3 | [1] |
| SMILES | CCCOC(C(C)C)OCCC | [1] |
Synthesis
This compound is synthesized via the acid-catalyzed reaction of isobutyraldehyde with two equivalents of propanol. This reaction is a classic example of acetal formation, a fundamental transformation in organic chemistry.[4][5]
Experimental Protocol: General Acetal Synthesis
Reactants:
-
Isobutyraldehyde
-
Propanol (2.2 equivalents)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a solution of isobutyraldehyde in the anhydrous solvent, add 2.2 equivalents of propanol.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
The reaction mixture is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the acetal product.[5][6]
-
The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.
Caption: Synthesis of this compound.
Reactivity and Stability
Acetals are generally stable under neutral and basic conditions, making them useful as protecting groups for aldehydes and ketones in multi-step syntheses.[6] However, they are susceptible to hydrolysis back to the parent aldehyde and alcohol under acidic conditions.[7][8] The stability of acetals can be influenced by steric and electronic factors of the substituents.
Relevance in Drug Development
The acetal functional group is a versatile motif in drug development, offering several potential advantages.
pH-Sensitive Drug Delivery
The inherent lability of the acetal linkage in acidic environments makes it an attractive tool for targeted drug delivery.[9] Prodrugs containing acetal linkers can be designed to be stable at physiological pH (around 7.4) but hydrolyze to release the active drug in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[9] This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing systemic toxicity.
Caption: Acetal hydrolysis for targeted drug delivery.
Bioactive Acetal-Containing Molecules
Several natural products and synthetic compounds containing acetal or ketal moieties have demonstrated significant biological activity. For instance, certain acetal derivatives of andrographolide have shown improved anti-cancer activity compared to the parent compound.[10] Additionally, libraries of spiroketals and fused bicyclic acetals have yielded potent cytotoxic agents against primary B-cell chronic lymphocytic leukaemia cells. These findings suggest that the acetal motif can be a key pharmacophoric element in the design of novel therapeutic agents.
Metabolism
In general, aliphatic acetals that are absorbed into the body are expected to undergo hydrolysis to their constituent aldehydes and alcohols.[11] This hydrolysis can be catalyzed by enzymes or occur spontaneously in the acidic environment of the stomach. The resulting aldehyde and alcohol are then further metabolized through their respective pathways. For this compound, the expected metabolic products would be isobutyraldehyde and propanol.
Caption: Expected metabolic pathway of this compound.
Conclusion
This compound is a simple aliphatic acetal with chemical properties largely defined by its functional group. While specific experimental data for this compound is not extensively available, its synthesis and reactivity can be understood from the well-established principles of acetal chemistry. For researchers in drug development, the key takeaway is the potential of the acetal linkage as a pH-sensitive linker for targeted drug delivery and as a scaffold for the design of novel bioactive molecules. Further research into the specific biological activities and metabolic fate of this compound and related simple acetals is warranted to fully explore their therapeutic potential.
References
- 1. GSRS [precision.fda.gov]
- 2. This compound | 13259-75-1 [amp.chemicalbook.com]
- 3. Cas 54484-72-9,2-Methyl-1,3-dipropoxypropane | lookchem [lookchem.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetal - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]
2-Methyl-1,1-dipropoxypropane CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-Methyl-1,1-dipropoxypropane, also known by its synonym isobutyraldehyde dipropyl acetal. This document consolidates available chemical identifiers and physicochemical properties. It is important to note that while general synthetic procedures for acetals are established, detailed experimental protocols and specific biological data for this compound are not extensively available in publicly accessible literature.
Chemical Identifiers and Properties
A summary of the key chemical identifiers and physicochemical properties for this compound is presented below. This information is crucial for substance identification, experimental design, and data interpretation.
| Identifier Type | Data | Source |
| CAS Number | 13259-75-1 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Isobutyraldehyde, dipropyl acetal; Propane, 2-methyl-1,1-dipropoxy- | [1] |
| Molecular Formula | C10H22O2 | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Canonical SMILES | CCCOC(C(C)C)OCCC | [1] |
| InChIKey | WMVDSJNSXSIYPK-UHFFFAOYSA-N | [1] |
Note: Experimental physicochemical data for this compound is limited. Properties for structurally similar compounds, such as isobutyraldehyde diethyl acetal, include a boiling point of approximately 135-138°C and a density of around 0.84 g/cm³.[2][3] It is important to treat these values as estimates for this compound.
Experimental Protocols
General Synthesis of Acetals
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Methodology:
-
Reactant Mixing: Isobutyraldehyde and a molar excess of propanol (typically 2.2 equivalents or more) are combined in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus).[4]
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.
-
Reaction: The mixture is heated to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Workup: Upon completion, the reaction is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate). The final product is then purified by fractional distillation under reduced pressure.
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield specific information on the biological activity, metabolic fate, or any associated signaling pathways for this compound.
Research on structurally related aldehydes and their metabolites suggests potential areas for future investigation. For instance, the metabolism of 2-methylpropene, which shares a structural motif with the isobutyl group of this compound, involves cytochrome P450 enzymes.[5][6] However, it is crucial to emphasize that direct extrapolation of biological effects from analogous compounds is not a substitute for experimental data.
The absence of data highlights a significant knowledge gap and an opportunity for novel research in the fields of toxicology, pharmacology, and metabolic sciences.
Logical Workflow for Future Research
To elucidate the biological profile of this compound, a structured experimental workflow is proposed.
Figure 2: Proposed experimental workflow for investigating the biological properties of this compound.
This workflow outlines a logical progression from basic characterization to in-depth mechanistic studies, providing a roadmap for future research endeavors.
References
- 1. GSRS [precision.fda.gov]
- 2. Isobutyraldehyde Diethyl Acetal | CAS#:1741-41-9 | Chemsrc [chemsrc.com]
- 3. isobutyraldehyde diethyl acetal, 1741-41-9 [thegoodscentscompany.com]
- 4. Isobutyraldehyde Diethyl Acetal | 1741-41-9 | Benchchem [benchchem.com]
- 5. Metabolism and toxicity of 2-methylpropene (isobutene)--a review [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structure Elucidation of 2-Methyl-1,1-dipropoxypropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-Methyl-1,1-dipropoxypropane. The document outlines the synthetic protocol for its preparation via acid-catalyzed acetalization of isobutyraldehyde and propanol. Due to the absence of publicly available experimental spectra, this guide presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. These predictions are based on established principles of spectroscopy and data from analogous structures. The methodologies for acquiring and interpreting this data are detailed to provide a framework for the experimental confirmation of the structure of this compound.
Introduction
This compound, also known as isobutyraldehyde dipropyl acetal, is an organic compound with the chemical formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol [1]. As an acetal, it is characterized by the presence of two alkoxy groups (propoxy groups in this case) attached to the same carbon atom. Acetal functional groups are of significant interest in organic synthesis, often serving as protecting groups for aldehydes due to their stability under neutral or basic conditions and their susceptibility to hydrolysis under acidic conditions. The elucidation of the precise structure of such molecules is fundamental for quality control, reaction monitoring, and understanding their chemical behavior. This guide details the necessary steps and expected outcomes for the comprehensive structural characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the acid-catalyzed acetalization of isobutyraldehyde with propanol. This reaction involves the nucleophilic addition of two equivalents of propanol to the carbonyl carbon of isobutyraldehyde, followed by the elimination of a water molecule.
References
An In-depth Technical Guide to the Physical Properties of Isobutyraldehyde Dipropyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated physical properties of isobutyraldehyde dipropyl acetal, also referred to as 2-methyl-1,1-dipropoxypropane. Due to the limited availability of experimental data for this specific compound, this document also includes data for analogous compounds to provide a comparative context. Furthermore, detailed experimental protocols for the synthesis of acetals and the measurement of their key physical properties are outlined to support further research and development.
Core Physical Properties
The physical characteristics of isobutyraldehyde dipropyl acetal are crucial for its application in various chemical syntheses and formulations. While experimental data for this specific acetal is not widely published, its fundamental properties can be established, and others can be estimated based on related structures.
Data Presentation: Physical Properties
The following table summarizes the available and estimated quantitative data for isobutyraldehyde di-n-propyl acetal. For comparative purposes, data for the more extensively studied isobutyraldehyde diethyl acetal is also included.
| Property | Isobutyraldehyde di-n-propyl Acetal | Isobutyraldehyde diethyl Acetal |
| IUPAC Name | This compound | 1,1-diethoxy-2-methylpropane |
| CAS Number | 13259-75-1 | 1741-41-9 |
| Molecular Formula | C10H22O2[1][2] | C8H18O2 |
| Molecular Weight | 174.28 g/mol [1][2] | 146.23 g/mol |
| Boiling Point | ~196.6 °C (Predicted for isomer)[3] | 135-138 °C |
| Density | ~0.843 g/cm³ (Predicted for isomer)[3] | 0.826-0.832 g/cm³ @ 25 °C |
| Refractive Index | Not available | 1.390-1.396 @ 20 °C |
| Solubility | Insoluble in water; soluble in organic solvents (Expected) | Soluble in alcohol |
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis and characterization of isobutyraldehyde dipropyl acetal. The following sections provide established protocols for its synthesis and the determination of its primary physical properties.
Synthesis of Isobutyraldehyde di-n-propyl Acetal
This protocol describes a general acid-catalyzed acetalization reaction.
Materials:
-
Isobutyraldehyde
-
n-Propanol
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)
-
Anhydrous sodium carbonate or other suitable base for neutralization
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine isobutyraldehyde (1 molar equivalent) and an excess of n-propanol (2.5-3 molar equivalents).
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.1-0.5 mol%) to the mixture.
-
Water Removal: Attach a Dean-Stark apparatus filled with n-propanol to the flask to facilitate the removal of water as it is formed during the reaction.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
Neutralization: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated aqueous solution of sodium carbonate.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium carbonate solution and then with brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure isobutyraldehyde di-n-propyl acetal.
Measurement of Physical Properties
1. Boiling Point Determination (Micro-reflux method):
-
Place approximately 0.5 mL of the purified acetal into a small test tube with a magnetic stir bar.
-
Position the test tube in a heating block on a hot plate stirrer.
-
Suspend a thermometer with the bulb approximately 1 cm above the liquid surface.
-
Gently heat the sample while stirring until it boils and a ring of condensing vapor is observed on the test tube walls, level with the thermometer bulb.
-
The stable temperature reading on the thermometer at this point is the boiling point.
2. Density Measurement:
-
Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.
-
Fill the pycnometer with the purified acetal, ensuring no air bubbles are present, and stopper it.
-
Bring the pycnometer and its contents to a constant temperature (e.g., 20°C or 25°C) in a water bath.
-
Remove any excess liquid that has expanded and re-weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
3. Refractive Index Measurement (Abbe Refractometer):
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Place a few drops of the purified acetal onto the surface of the measuring prism.
-
Close the prism assembly and turn on the light source.
-
Adjust the instrument to bring the borderline between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale. Record the temperature at which the measurement is taken.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and purification of isobutyraldehyde dipropyl acetal.
Caption: Synthesis and Purification Workflow.
References
A Comprehensive Technical Analysis of 2-Methyl-1,1-dipropoxypropane
This technical guide provides an in-depth overview of the fundamental physicochemical properties of 2-Methyl-1,1-dipropoxypropane, a chemical compound relevant to various research and development applications. The focus of this document is to present its molecular formula and molecular weight, offering a foundational resource for professionals in drug development, chemical research, and scientific fields.
Quantitative Molecular Data
The essential quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol |
| Elemental Composition | |
| Carbon (C) | 10 atoms |
| Hydrogen (H) | 22 atoms |
| Oxygen (O) | 2 atoms |
Determination of Physicochemical Properties: Standard Methodologies
The determination of a compound's molecular formula and weight is a fundamental aspect of chemical analysis. While specific experimental data for the synthesis of this compound is not detailed here, the standard protocols used to ascertain these properties are well-established in the field of analytical chemistry.
Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound. In a typical workflow, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak corresponding to the molecular ion provides a highly accurate measurement of the molecular weight. High-resolution mass spectrometry (HRMS) can further provide the exact mass, which helps in deducing the elemental composition.
Elemental Analysis: This method determines the percentage composition of individual elements (carbon, hydrogen, oxygen, etc.) within a compound. The empirical formula can be derived from these percentages. When combined with the molecular weight from mass spectrometry, the precise molecular formula can be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹H and ¹³C NMR spectroscopy can confirm the molecular formula by accounting for all the hydrogen and carbon atoms in the molecule's structure.
Logical Relationship of Molecular Properties
The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.
Caption: Logical flow from compound name to molecular formula and weight.
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-1,1-dipropoxypropane
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methyl-1,1-dipropoxypropane. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral characteristics, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and its NMR correlations.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of experimentally acquired spectra in publicly available databases, the following ¹H and ¹³C NMR data are predicted based on computational models. These predictions offer valuable insights into the chemical environment of the protons and carbons within the this compound molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is summarized in the table below. The predictions are based on standard models and may vary slightly from experimental values.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 0.90 | Doublet | 6H | -CH(C H₃)₂ |
| b | 0.92 | Triplet | 6H | -O-CH₂-CH₂-C H₃ |
| c | 1.55 | Sextet | 4H | -O-CH₂-C H₂-CH₃ |
| d | 1.85 | Multiplet | 1H | -CH(CH₃)₂ |
| e | 3.38 | Triplet | 4H | -O-C H₂-CH₂-CH₃ |
| f | 4.25 | Doublet | 1H | O-C H-O |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information on the different carbon environments in this compound.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 10.8 | -O-CH₂-CH₂-C H₃ |
| 2 | 18.0 | -CH(C H₃)₂ |
| 3 | 23.2 | -O-CH₂-C H₂-CH₃ |
| 4 | 33.5 | -C H(CH₃)₂ |
| 5 | 67.0 | -O-C H₂-CH₂-CH₃ |
| 6 | 108.0 | O-C H-O |
Experimental Protocols
The following section details the standard methodologies for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Solvent Selection : A suitable deuterated solvent that dissolves the compound should be used. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other common solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), and benzene-d₆. The choice of solvent can slightly influence the chemical shifts.
-
Sample Filtration : To remove any particulate matter that can degrade the spectral quality, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard : For precise chemical shift referencing, an internal standard is often added. Tetramethylsilane (TMS) is the most common standard for organic solvents and is set to 0.00 ppm.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment is typically used.
-
Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay : A delay of 1-2 seconds between pulses ensures full relaxation of the protons.
-
Spectral Width : A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program : A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans : Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is common.
-
Spectral Width : A spectral width of 0-220 ppm is generally sufficient to cover the chemical shifts of most organic compounds.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the structure of this compound and the logical workflow for its NMR analysis.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1,1-dipropoxypropane
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-methyl-1,1-dipropoxypropane. The principles outlined herein are fundamental for researchers, scientists, and professionals in drug development involved in the structural elucidation of organic molecules.
Molecular Structure: this compound, also known as isobutyraldehyde dipropyl acetal, possesses the chemical formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol .[1] Its structure features a central carbon atom bonded to an isobutyl group and two propoxy groups, making it an acetal.
Core Fragmentation Principles of Acetals
Under electron ionization, acetals are known to undergo characteristic fragmentation pathways, primarily initiated by the loss of an electron from one of the oxygen atoms to form a molecular ion (M⁺). However, the molecular ion peak for acetals is often weak or entirely absent in the mass spectrum due to the high instability of the initial ion.[2] The fragmentation is dominated by α-cleavage, a process involving the homolytic cleavage of a bond adjacent to the oxygen atom, which leads to the formation of a resonance-stabilized oxonium ion. This stabilization provides a strong driving force for the fragmentation process.[2][3]
Predicted Fragmentation Pathway
The fragmentation of this compound is anticipated to proceed through several key steps, initiated by the ionization of one of the propoxy oxygen atoms.
1. Initial Ionization: An electron is ejected from one of the oxygen atoms, forming the molecular ion.
Caption: Initial ionization of this compound.
2. Primary α-Cleavage Pathways: The molecular ion readily undergoes α-cleavage at the bonds adjacent to the oxygen atoms. The most probable fragmentations involve the loss of a propyl radical or a propoxy radical, leading to the formation of highly stable oxonium ions.
-
Loss of a Propyl Radical: Cleavage of the C-O bond results in the expulsion of a propyl radical (•CH₂CH₂CH₃), forming a resonance-stabilized oxonium ion at m/z 131. This is often a dominant fragmentation pathway for acetals.
-
Loss of a Propoxy Radical: The cleavage of the O-C bond can lead to the loss of a propoxy radical (•OCH₂CH₂CH₃), resulting in an isobutyl-substituted oxonium ion at m/z 115.
-
Loss of an Isobutyl Radical: Cleavage of the C-C bond alpha to the oxygen-bearing carbon can result in the loss of an isobutyl radical (•CH₂(CH₃)₂), leading to the formation of a dipropoxy-substituted cation at m/z 117.
The following diagram illustrates these primary fragmentation pathways.
References
In-depth Technical Guide on 2-Methyl-1,1-dipropoxypropane: Thermodynamic Properties and Stability
A comprehensive review of the available data on the thermodynamic properties and chemical stability of 2-Methyl-1,1-dipropoxypropane reveals a significant lack of specific experimental or calculated information for this particular compound. While general characteristics can be inferred from related structures and the functional group it belongs to (acetals), detailed quantitative data remains largely unavailable in the public domain. This guide summarizes the known information and provides context based on similar molecules.
Molecular and Physical Properties
This compound is an acetal with the chemical formula C10H22O2 and a molecular weight of 174.28 g/mol .[1][2] Its structure consists of a central carbon atom bonded to a hydrogen, an isobutyl group, and two propoxy groups.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H22O2 | [1][2] |
| Molecular Weight | 174.28 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Isobutyraldehyde dipropyl acetal | [1] |
Thermodynamic Properties
Stability and Reactivity
As an acetal, the primary stability concern for this compound is its susceptibility to hydrolysis under acidic conditions. Acetals are generally stable in neutral or basic environments but can be readily converted back to their corresponding aldehyde (isobutyraldehyde) and alcohol (propanol) in the presence of an acid catalyst and water.
Figure 1: Acid-Catalyzed Hydrolysis of this compound
Caption: The logical workflow of the acid-catalyzed hydrolysis of an acetal.
This reactivity is a key characteristic of the acetal functional group and is a critical consideration in its handling, storage, and application, particularly in pharmaceutical and chemical synthesis contexts where pH control is essential.
Experimental Protocols
Due to the absence of specific studies on the thermodynamic properties of this compound, detailed experimental protocols for its analysis are not available. However, standard methodologies for determining such properties for organic compounds would be applicable.
Calorimetry: Techniques like bomb calorimetry could be used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated. Differential Scanning Calorimetry (DSC) would be suitable for measuring heat capacity and enthalpies of phase transitions.
Vapor Pressure Measurements: The Clausius-Clapeyron equation can be used to determine the enthalpy of vaporization from vapor pressure measurements at different temperatures, which can be obtained using a static or dynamic apparatus.
Figure 2: General Experimental Workflow for Thermodynamic Property Determination
Caption: A generalized workflow for the synthesis, characterization, and evaluation of a chemical compound.
Conclusion
While this compound is a known chemical entity, there is a notable absence of published data regarding its specific thermodynamic properties and stability. For researchers, scientists, and drug development professionals, this indicates a research gap. The stability of this compound can be inferred from the general behavior of acetals, which are known to be sensitive to acidic conditions. Any application of this compound would necessitate experimental determination of its thermodynamic parameters and a thorough evaluation of its stability profile under relevant process and storage conditions.
References
A Technical Guide to the Solubility of 2-Methyl-1,1-dipropoxypropane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-1,1-dipropoxypropane. Due to the limited availability of public data on this specific compound, this guide focuses on the requisite experimental protocols for determining its solubility in common organic solvents. It further presents a framework for the systematic reporting of such data and a logical workflow for solubility assessment. This guide is intended to be a foundational resource for researchers and professionals engaged in the study and application of this compound.
Introduction
This compound, an acetal, possesses a unique chemical structure that suggests its potential utility in various applications, including as a solvent, intermediate, or protecting group in organic synthesis.[1][2] A fundamental understanding of its solubility in a range of common organic solvents is paramount for its effective use in research and development, particularly within the pharmaceutical and chemical industries. This guide outlines the methodologies to systematically determine and document these crucial solubility profiles.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. This information is critical for understanding its potential interactions with various solvents.
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [2] |
| Molecular Weight | 174.28 g/mol | [2] |
| Boiling Point | 196.6 ± 8.0 °C (Predicted) | [3] |
| Density | 0.843 ± 0.06 g/cm3 (Predicted) | [3] |
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not widely published. The following table is provided as a template for researchers to populate with experimentally determined values. It is recommended to measure solubility at standard laboratory temperature (e.g., 25°C) and other relevant temperatures as required by the specific application.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Ethanol | ||||
| e.g., Acetone | ||||
| e.g., Toluene | ||||
| e.g., Dichloromethane | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Diethyl Ether | ||||
| e.g., Hexane | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | ||||
| e.g., N,N-Dimethylformamide (DMF) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on established methods for assessing the solubility of organic compounds.[4][5][6][7][8]
4.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry, if applicable)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.[4]
-
Equilibrate the vials in a constant temperature bath for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.[4]
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through an appropriate syringe filter to remove any suspended microparticles.
-
-
Concentration Analysis:
-
Dilute the filtered supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the precise concentration of this compound in the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL and mol/L using the determined concentration and the dilution factor.
-
4.3. Qualitative Solubility Assessment
For a rapid preliminary assessment, a qualitative method can be employed.[5][6]
-
Add a small, measured amount (e.g., 25 mg) of this compound to a test tube.[5]
-
Add the solvent in small portions (e.g., 0.75 mL) while shaking vigorously after each addition.[5]
-
Observe whether the compound dissolves completely. This can provide a general classification of soluble, partially soluble, or insoluble.
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for determining and classifying the solubility of this compound.
Caption: Workflow for assessing the solubility of this compound.
References
- 1. This compound | 13259-75-1 [amp.chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. Cas 54484-72-9,2-Methyl-1,3-dipropoxypropane | lookchem [lookchem.com]
- 4. quora.com [quora.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. chem.ws [chem.ws]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 2-Methyl-1,1-dipropoxypropane, a notable acetal, and its related compounds. This document delves into the synthesis, chemical properties, and burgeoning applications of this class of molecules, with a particular focus on their relevance to drug development and organic synthesis. Through a structured presentation of quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways, this whitepaper aims to be an essential resource for professionals in the chemical and pharmaceutical fields.
Introduction to Acetals: The Case of this compound
Acetals are a class of organic compounds characterized by the presence of two ether groups attached to the same carbon atom. They are formed by the reaction of an aldehyde or a ketone with an excess of an alcohol in the presence of an acid catalyst. This compound, also known as isobutyraldehyde dipropyl acetal, is a specific acetal derived from isobutyraldehyde and propanol. Its chemical structure features a central carbon atom bonded to a hydrogen, an isopropyl group, and two propoxy groups.
The primary significance of acetals in organic chemistry, particularly in the context of drug development, lies in their utility as protecting groups for carbonyl functionalities.[1][2] The acetal linkage is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the parent carbonyl compound.[3] This characteristic allows for selective chemical transformations on other parts of a complex molecule without affecting the carbonyl group.
Synthesis of this compound and Related Acetals
The synthesis of acetals is a well-established acid-catalyzed reaction. The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol molecule to form a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by the attack of a second alcohol molecule, yields the acetal.
General Experimental Protocol for Acetal Synthesis
Materials:
-
Isobutyraldehyde (1 mole equivalent)
-
Propan-1-ol (at least 2 mole equivalents, often used in excess as the solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl, or a solid acid catalyst)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Apparatus for reflux with a Dean-Stark trap to remove water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine isobutyraldehyde and an excess of propan-1-ol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the excess propan-1-ol under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
This synthetic workflow is depicted in the following diagram:
Physicochemical Properties
The physical and chemical properties of this compound and related acetals are crucial for their application and handling. A compilation of available data is presented below.
| Property | This compound | Isobutyraldehyde diethyl acetal | 1,1-Dipropoxypropane | 2-Methyl-1,3-dipropoxypropane |
| CAS Number | 13259-75-1[5] | 1741-41-9[6] | 4744-11-0[7] | 54484-72-9[4] |
| Molecular Formula | C10H22O2[8] | C8H18O2[6] | C9H20O2[7] | C10H22O2[4] |
| Molecular Weight ( g/mol ) | 174.28[8] | 146.23[6] | 160.25[7] | 174.28[4] |
| Boiling Point (°C) | Not explicitly found | ~142-146[4] | Not explicitly found | 196.6 (Predicted)[4] |
| Density (g/cm³) | Not explicitly found | 0.826-0.832 @ 25°C[9] | Not explicitly found | 0.843 (Predicted)[4] |
| Refractive Index | Not explicitly found | 1.390-1.396 @ 20°C[9] | Not explicitly found | Not explicitly found |
Note: Some data for this compound was not available in the reviewed literature, and data for related compounds is provided for comparison. Predicted values are indicated where applicable.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized acetals. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methine proton of the acetal group (CH(OR)₂), the protons of the two propoxy groups (-OCH₂CH₂CH₃), and the protons of the isopropyl group (-CH(CH₃)₂). The acetal proton typically appears as a doublet in the region of 4-5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a distinct signal for the acetal carbon (C(OR)₂) in the range of 95-110 ppm. The carbons of the propoxy and isopropyl groups would also have characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum of an acetal is characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1700-1750 cm⁻¹) from the starting aldehyde. Instead, strong C-O-C stretching vibrations are observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry of acetals often shows fragmentation patterns involving the cleavage of the C-O bonds. The molecular ion peak may be weak or absent, with prominent fragments resulting from the loss of an alkoxy group.
Applications in Drug Development and Medicinal Chemistry
The unique chemical properties of acetals make them valuable tools in drug development, primarily in two key areas: as protecting groups in the synthesis of complex drug molecules and as functional moieties in prodrug design.
Acetal Protecting Groups in Pharmaceutical Synthesis
The stability of the acetal group to a wide range of reaction conditions, except for acidic hydrolysis, makes it an ideal protecting group for aldehydes and ketones during multi-step syntheses of pharmaceuticals.[1][2] This allows for chemical modifications on other parts of the molecule, such as reductions, oxidations, or organometallic additions, without affecting the carbonyl functionality.
The logical relationship for the use of an acetal as a protecting group can be visualized as follows:
Acetals in Prodrug Design
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The acetal linkage can be incorporated into a drug molecule to create a prodrug that is stable in the neutral pH of the bloodstream but is hydrolyzed to release the active drug in the acidic microenvironment of specific tissues, such as tumors, or within cellular compartments like lysosomes.[10][11] This pH-sensitive release mechanism can improve the therapeutic index of a drug by targeting its action and reducing systemic toxicity.[12]
The strategy of using an acetal linkage for pH-triggered drug release is illustrated below:
While no specific examples of this compound being used as a prodrug were found, the principle is applicable to a wide range of drug molecules containing hydroxyl or carbonyl groups that can be modified to form acetal linkages. For instance, acetal derivatives of resveratrol have been synthesized and evaluated as prodrugs to overcome its rapid metabolism.[10][13]
Conclusion and Future Perspectives
This compound serves as a representative example of the broader class of acetals, which hold significant importance in modern organic and medicinal chemistry. Their synthesis is straightforward, and their chemical properties, particularly their stability under basic and neutral conditions and lability under acidic conditions, are highly valuable.
For researchers and scientists, the exploration of novel acetal structures and their synthetic methodologies continues to be a fruitful area of investigation. In the realm of drug development, the application of acetals as protecting groups is a well-established and indispensable tool. Furthermore, the growing interest in targeted drug delivery systems positions acetal-based prodrugs as a promising strategy to enhance the efficacy and safety of various therapeutic agents. Future research in this area will likely focus on the fine-tuning of the electronic and steric properties of acetals to control their rate of hydrolysis, allowing for more precise and programmable drug release profiles. The development of novel catalytic systems for efficient and selective acetalization will also be a key area of advancement.
References
- 1. Isobutyraldehyde = 99 78-84-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Cas 54484-72-9,2-Methyl-1,3-dipropoxypropane | lookchem [lookchem.com]
- 5. This compound | 13259-75-1 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 1,1-Dipropoxypropane | C9H20O2 | CID 521219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. isobutyraldehyde diethyl acetal, 1741-41-9 [thegoodscentscompany.com]
- 10. Acetal derivatives as prodrugs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of an acid-labile polymeric prodrug DOX-acetal-PEG-acetal-DOX with high drug loading content for pH-triggered intracellular drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluation of a novel series of aryl S,N-ketene acetals as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Properties of 2-Methyl-1,1-dipropoxypropane
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2-Methyl-1,1-dipropoxypropane (CAS No. 13259-75-1) is publicly available in the searched resources. The following information is compiled from data on structurally similar compounds (acetals) and general safety principles for handling flammable and irritant chemicals. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not replace a manufacturer-provided SDS. Always consult the supplier's specific safety information before handling this chemical.
Chemical Identification and Properties
This compound, also known as isobutyraldehyde dipropyl acetal, is an organic compound classified as an acetal.[1] Acetals are generally characterized by their relative stability in neutral or basic conditions and their hydrolysis back to aldehydes and alcohols in acidic conditions.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Isobutyraldehyde dipropyl acetal, Propane, 2-methyl-1,1-dipropoxy- |
| CAS Number | 13259-75-1 |
| Molecular Formula | C10H22O2 |
| Molecular Weight | 174.28 g/mol |
| Chemical Structure | SMILES: CCCOC(C(C)C)OCCC |
Table 2: Inferred Physical and Chemical Properties
Note: These properties are inferred from structurally similar acetals and general chemical principles, as specific data for this compound is limited.
| Property | Inferred Value/Information | Reference/Basis |
| Appearance | Colorless liquid | General property of similar acetals[2][3] |
| Odor | Pleasant, fruity, or solvent-like | General property of similar acetals[2][3] |
| Boiling Point | Estimated to be in the range of 180-200 °C | Based on structurally similar compounds |
| Flash Point | Likely flammable; specific value unknown | Acetals are often flammable liquids[2][4] |
| Solubility | Slightly soluble in water; miscible with many organic solvents | General property of acetals[3] |
| Density | Expected to be less than water (approx. 0.8-0.9 g/cm³) | Based on structurally similar compounds[2] |
| Stability | Stable under normal conditions and in basic solutions. Hydrolyzes in the presence of strong acids. May form peroxides upon prolonged exposure to air and light. | General reactivity of acetals[2][4][5] |
Hazard Identification and Safety Precautions
Based on the properties of analogous chemicals, this compound should be treated as a flammable liquid that may cause skin and eye irritation.
Table 3: Summary of Potential Hazards and GHS Classifications
| Hazard | GHS Classification (Inferred) | Precautionary Statements (Inferred) |
| Flammability | Flammable Liquid, Category 3 (H226) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Irritation | Skin Irritant, Category 2 (H315) | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Eye Irritant, Category 2A (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation, Category 3 (H335) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
-
Inhalation: Vapors may cause respiratory tract irritation.[6] High concentrations may lead to dizziness or drowsiness.[6]
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Eye Contact: Expected to cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[7][8] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.[7]
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
General Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from ignition sources such as open flames, hot surfaces, and sparks.[9][10]
-
Use non-sparking tools when handling containers.[4]
-
Ground and bond containers when transferring large volumes to prevent static discharge.[8][9]
-
Keep containers tightly closed when not in use.[7]
-
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents and strong acids.[10]
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[2][4]
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Immediate Actions: Evacuate the area and eliminate all ignition sources.
-
Containment: Ventilate the area. For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Cleanup: Place the absorbent material into a sealed, labeled container for proper waste disposal.
-
Personal Protection: Wear appropriate PPE during cleanup.
Visualized Workflows
The following diagrams illustrate standard safety workflows applicable to handling this compound.
Caption: Hazard Identification and Mitigation Workflow for this compound.
Caption: General procedure for responding to a chemical spill in a laboratory setting.
References
- 1. GSRS [precision.fda.gov]
- 2. ACETAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Acetal | C6H14O2 | CID 7765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Acetals, Ketals, Hemiacetals, and Hemiketals | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ehs.okstate.edu [ehs.okstate.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methyl-1,1-dipropoxypropane from Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Methyl-1,1-dipropoxypropane, an acetal, from the reaction of isobutyraldehyde and n-propanol. Acetal formation is a crucial reaction in organic synthesis, often employed as a protective group strategy for aldehydes and ketones. This protocol outlines the necessary reagents, equipment, and procedural steps for the successful synthesis, purification, and characterization of the target compound. The methodology is based on the well-established acid-catalyzed acetalization, a robust and widely applicable transformation.
Introduction
The synthesis of acetals from aldehydes or ketones and alcohols is a fundamental reaction in organic chemistry. This reaction is reversible and typically requires an acid catalyst to proceed at a reasonable rate. To drive the equilibrium towards the formation of the acetal, it is common practice to remove the water generated during the reaction, often through azeotropic distillation with a suitable solvent or by using a dehydrating agent. The resulting acetal, this compound, is a stable compound under neutral or basic conditions, making it an effective protecting group for the isobutyraldehyde moiety in multi-step syntheses.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Caption: Acid-catalyzed reaction of isobutyraldehyde with n-propanol.
Experimental Protocol
This protocol is adapted from the synthesis of a closely related compound, isobutyraldehyde diethyl acetal.[1]
Materials:
-
Isobutyraldehyde (≥99%)
-
n-Propanol (anhydrous, ≥99.5%)
-
Methanesulfonic acid (≥99%) or Amberlyst-15® ion-exchange resin
-
Sodium carbonate (anhydrous, ≥99.5%)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene (for azeotropic removal of water, optional)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, if using azeotropic removal of water)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer, add isobutyraldehyde (e.g., 0.1 mol, 7.21 g).
-
Add an excess of anhydrous n-propanol (e.g., 0.3 mol, 18.03 g, 22.5 mL). Using the alcohol as the solvent helps to drive the reaction forward.
-
If using a Dean-Stark trap for water removal, fill the sidearm with toluene.
-
-
Catalyst Addition:
-
Slowly add the acid catalyst to the stirred reaction mixture.
-
Option A (Homogeneous Catalysis): Add a catalytic amount of methanesulfonic acid (e.g., 0.5-1.0 mol% relative to the aldehyde).
-
Option B (Heterogeneous Catalysis): Add Amberlyst-15® resin (e.g., 10-15% by weight of the limiting reagent, isobutyraldehyde).
-
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature should be monitored and maintained.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting aldehyde. A typical reaction time is 2-4 hours.
-
If using a Dean-Stark trap, water will collect in the sidearm as an azeotrope with the solvent.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid catalyst like Amberlyst-15® was used, it can be removed by filtration and washed with a small amount of n-propanol or other suitable solvent.
-
If a homogeneous catalyst was used, neutralize it by adding the reaction mixture to a saturated solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the excess n-propanol and any solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain the pure this compound.
-
Data Presentation
Table 1: Physicochemical and Stoichiometric Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Moles (example) | Grams (example) |
| Isobutyraldehyde | C₄H₈O | 72.11 | 0.79 | 63-64 | 0.1 | 7.21 |
| n-Propanol | C₃H₈O | 60.10 | 0.803 | 97 | 0.3 | 18.03 |
| This compound | C₁₀H₂₂O₂ | 174.28[2] | ~0.85 (est.) | ~170-180 (est.) | - | - |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy Type | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): ~4.2-4.4 (d, 1H, -O-CH-O-), ~3.3-3.5 (m, 4H, -O-CH₂-), ~1.8-2.0 (m, 1H, -CH-(CH₃)₂), ~1.5-1.7 (m, 4H, -CH₂-CH₃), ~0.9 (d, 6H, -CH-(CH₃)₂), ~0.8-0.9 (t, 6H, -CH₂-CH₃) |
| ¹³C NMR | δ (ppm): ~105-108 (-O-CH-O-), ~65-70 (-O-CH₂-), ~30-35 (-CH-(CH₃)₂), ~22-25 (-CH₂-CH₃), ~18-20 (-CH-(CH₃)₂), ~10-12 (-CH₂-CH₃) |
| IR | ν (cm⁻¹): ~2960-2870 (C-H stretch), ~1150-1050 (C-O-C stretch, characteristic strong acetal bands). Absence of a strong C=O stretch around 1720 cm⁻¹ and a broad O-H stretch around 3300 cm⁻¹ indicates product formation and purity. |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note: Acid-Catalyzed Acetalization for the Synthesis of 2-Methyl-1,1-dipropoxypropane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Methyl-1,1-dipropoxypropane, also known as isobutyraldehyde dipropyl acetal, via an acid-catalyzed acetalization reaction. This method is a common and efficient way to produce acetals, which are valuable as protecting groups for aldehydes in multi-step organic synthesis and as intermediates in the production of various chemicals.
Introduction
Acid-catalyzed acetalization is a reversible reaction that involves the reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal and water. In this protocol, isobutyraldehyde is reacted with 1-propanol using an acid catalyst to yield this compound. The removal of water during the reaction is crucial to drive the equilibrium towards the formation of the acetal product.
Reaction and Chemical Data
The overall reaction is as follows:
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Isobutyraldehyde | C4H8O | 72.11 | 63 | 0.79 |
| 1-Propanol | C3H8O | 60.10 | 97 | 0.803 |
| This compound | C10H22O2 | 174.28 | ~170-180 (estimated) | Not available |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (Isobutyraldehyde:1-Propanol) | 1 : 2.2 |
| Catalyst | p-Toluenesulfonic acid (p-TSA) |
| Catalyst Loading | 0.5 - 1.0 wt% relative to isobutyraldehyde |
| Reaction Temperature | 80 - 100 °C (Reflux) |
| Reaction Time | 4 - 6 hours |
| Typical Aldehyde Conversion | ~71%[1] |
Experimental Protocol
Materials:
-
Isobutyraldehyde (≥99%)
-
1-Propanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Toluene (for Dean-Stark trap)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. The entire apparatus should be dried in an oven and cooled under a stream of dry nitrogen or argon to prevent moisture from interfering with the reaction.
-
Charging Reactants: To the round-bottom flask, add isobutyraldehyde (1.0 mol), 1-propanol (2.2 mol), and a catalytic amount of p-toluenesulfonic acid (0.5 - 1.0% by weight of the isobutyraldehyde). Add a volume of toluene sufficient to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction for 4-6 hours, or until no more water is collected in the trap.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate in a separatory funnel.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene and any excess 1-propanol by simple distillation.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound. The boiling point of the similar isobutyraldehyde diethyl acetal is in the range of 138-146 °C, so a slightly higher temperature is expected for the dipropoxy derivative.
-
Visualizations
Caption: Mechanism of acid-catalyzed acetal formation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Isobutyraldehyde and 1-propanol are flammable. Keep away from open flames and ignition sources.
-
p-Toluenesulfonic acid is corrosive. Handle with care.
-
Follow standard laboratory procedures for handling and disposing of chemicals.
Conclusion
This protocol provides a reliable and adaptable method for the synthesis of this compound. The use of a Dean-Stark trap is essential for achieving high yields by driving the reaction equilibrium forward. The purification by fractional distillation ensures a high purity of the final product, suitable for various applications in research and development.
References
Application Notes and Protocols for 2-Methyl-1,1-dipropoxypropane as a Carbonyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methyl-1,1-dipropoxypropane as a protecting group for carbonyl functionalities in organic synthesis. Detailed protocols for both the protection of isobutyraldehyde and the general deprotection of the resulting acetal are provided, along with a summary of relevant data.
Introduction
In multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategy to avoid unwanted side reactions.[1][2] Carbonyl groups, present in aldehydes and ketones, are highly reactive towards nucleophiles and require protection during certain synthetic transformations.[1][3] this compound, also known as isobutyraldehyde dipropyl acetal, serves as an effective protecting group for carbonyls, forming a stable acetal that is resistant to a variety of reaction conditions.[4] This acetal can be readily cleaved under acidic conditions to regenerate the carbonyl group.[1][3]
Key Advantages
-
Stability: Acetal protecting groups are stable under basic, nucleophilic, and reductive conditions.[3]
-
Ease of Formation: The formation of the acetal is typically a straightforward acid-catalyzed reaction.
-
Selective Deprotection: The acetal can be selectively removed in the presence of other functional groups that are sensitive to basic or nucleophilic conditions.[1]
General Reaction Scheme
The protection of a carbonyl group using this compound and its subsequent deprotection can be represented by the following general scheme:
Caption: General workflow for carbonyl protection and deprotection.
Experimental Protocols
Protocol 1: Protection of Isobutyraldehyde with 1-Propanol
This protocol describes the synthesis of this compound from isobutyraldehyde and 1-propanol.
Materials:
-
1-Propanol (2.2 mol)[7]
-
p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (0.5 - 1.0 wt% relative to the aldehyde)[7]
-
Sodium bicarbonate (weak base for neutralization)[7]
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add isobutyraldehyde (1.0 mol) and 1-propanol (2.2 mol).[7]
-
Add the acid catalyst (p-TsOH or H₂SO₄, 0.5 - 1.0 wt%).[7]
-
Heat the mixture to reflux at 80-100°C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding a sufficient amount of a weak base, such as sodium bicarbonate solution, until effervescence ceases.[7]
-
Transfer the mixture to a separatory funnel and wash with water to remove any remaining base and water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation. Collect the fraction boiling at the appropriate temperature for this compound.[7]
Data Summary:
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 2.2 (Isobutyraldehyde : 1-Propanol) | [7] |
| Catalyst | p-TsOH or H₂SO₄ (0.5-1.0 wt%) | [7] |
| Reaction Temperature | 80-100°C | [7] |
| Reaction Time | 4-6 hours | [7] |
| Purification | Fractional Distillation | [7] |
Protocol 2: General Deprotection of this compound
This protocol outlines a general procedure for the acidic hydrolysis of the acetal to regenerate the carbonyl compound.
Materials:
-
This compound
-
Dilute aqueous acid (e.g., 1 M HCl, acetic acid/water, or TFA/water)[3]
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Stir plate
-
Separatory funnel
Procedure:
-
Dissolve the this compound in a suitable organic solvent in a round-bottom flask.
-
Add the dilute aqueous acid to the solution.
-
Stir the mixture at room temperature. The reaction time will vary depending on the substrate and the acid used. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude carbonyl compound.
-
Purify the product as necessary (e.g., by distillation or chromatography).
Deprotection Logic:
Caption: Logical flow of the acid-catalyzed deprotection of an acetal.
Stability and Reactivity
This compound, as an acetal, exhibits stability towards a range of reagents and conditions where the corresponding free carbonyl would react.
Stability Data:
| Reagent/Condition | Stability of Acetal |
| Strong Bases (e.g., NaOH, LDA) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |
| Oxidizing Agents (non-acidic) | Stable |
| Strong Acids (e.g., HCl, H₂SO₄) | Labile (Deprotects) |
| Lewis Acids | Can catalyze deprotection |
Conclusion
This compound is a valuable and versatile protecting group for carbonyl compounds. The straightforward protection and deprotection protocols, combined with the stability of the acetal to a wide range of common synthetic reagents, make it a useful tool for researchers and professionals in organic synthesis and drug development. Careful consideration of the acidic lability of this protecting group is necessary when planning synthetic routes.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 4. Protection and deprotection of carbonyl group .pptx [slideshare.net]
- 5. 2-Methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,1-Dipropoxypropane | 4744-11-0 | Benchchem [benchchem.com]
Application Notes and Protocols: Deprotection of 2-Methyl-1,1-dipropoxypropane Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetal protecting groups are pivotal in multi-step organic synthesis for the temporary masking of carbonyl functionalities from undesirable reactions. 2-Methyl-1,1-dipropoxypropane, an acyclic acetal of isobutyraldehyde, offers stability under neutral and basic conditions. However, its effective and selective removal is crucial for the successful progression of a synthetic route. Acyclic acetals, such as the topic compound, are generally less stable and more amenable to cleavage than their cyclic counterparts (e.g., dioxolanes), allowing for selective deprotection in complex molecules.[1]
This document provides a detailed overview of various conditions for the deprotection of this compound, summarizing quantitative data and presenting detailed experimental protocols for key methodologies. The conditions range from classical acidic hydrolysis to milder, neutral methods, offering a toolkit for diverse substrate requirements and functional group tolerance.
Deprotection Methodologies and Quantitative Data
The deprotection of this compound can be achieved under a variety of conditions. The choice of method depends on the sensitivity of the substrate to acidic or harsh conditions and the desired selectivity. Below are summarized conditions for the deprotection of acyclic acetals, which are applicable to this compound.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the most common method for acetal deprotection.[2] The reaction is an equilibrium process, and the presence of excess water drives the reaction toward the carbonyl compound.[3]
| Catalyst | Solvent System | Temperature (°C) | Time | Yield (%) | Reference Substrate |
| Catalytic HCl or PPTS | Water/Organic Solvent | RT - Reflux | Varies | High | General Acyclic Acetals |
| Perchloric acid on silica gel | Solvent-free or Alcohol | Varies | Varies | High | General Acetals |
Mild Water-Promoted Hydrolysis
A green and exceptionally mild method involves the use of heated water without any catalyst. This method has been shown to be effective for the deprotection of acyclic acetals while leaving cyclic acetals intact.
| Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| None | Neat Water or Water/THF | 80 | 1 | ~100 | Diethyl and Dimethyl Acetals |
This uncatalyzed hydrolysis in hot water presents a significant advantage for substrates sensitive to both acids and bases.[1][4]
Lewis Acid-Catalyzed Deprotection
Lewis acids offer a milder alternative to Brønsted acids and can often be performed under neutral or near-neutral pH conditions, enhancing functional group tolerance.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference Substrate |
| Ce(OTf)₃ (5) | Wet Nitromethane | RT | 30 min - 2h | High | Dialkyl Acetals |
| Er(OTf)₃ | Wet Nitromethane | RT | Varies | High | Alkyl and Cyclic Acetals |
| In(OTf)₃ | Acetone | RT or Microwave | Varies | Good to Excellent | General Acetals and Ketals |
| NaBArF₄ (catalytic) | Water | 30 | 5 min | Quantitative | 2-phenyl-1,3-dioxolane |
Neutral Deprotection Methods
For highly sensitive substrates, deprotection under strictly neutral conditions is desirable.
| Reagent (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference Substrate |
| Iodine (10) | Acetone | RT | Minutes | Excellent | Acyclic and Cyclic Acetals |
| Nickel Boride | Methanol | RT | Varies | High | Acyclic and Cyclic Acetals |
Experimental Protocols
The following are detailed protocols for selected deprotection methods applicable to this compound.
Protocol 1: Classical Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable organic solvent such as THF (0.1-0.5 M).
-
Add an equal volume of 1 M HCl.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude isobutyraldehyde.
-
Purify the product by distillation if necessary.
Protocol 2: Mild Water-Promoted Deprotection
Materials:
-
This compound
-
Deionized Water
-
Tetrahydrofuran (THF) (optional)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) and deionized water (to form a 0.1-0.5 M solution). If the substrate has poor water solubility, a THF/water mixture (e.g., 1:4 v/v) can be used.[1]
-
Heat the mixture to 80°C and stir vigorously.[4]
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield isobutyraldehyde.
-
Further purification can be achieved by distillation.
Protocol 3: Deprotection using Iodine in Acetone
Materials:
-
This compound
-
Acetone
-
Iodine (I₂)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in acetone (0.1-0.5 M).
-
Add a catalytic amount of iodine (0.1 equivalents).
-
Stir the solution at room temperature. The reaction is typically rapid and can be monitored by the disappearance of the starting material on TLC.
-
Upon completion, quench the reaction by adding 10% aqueous Na₂S₂O₃ solution until the brown color of iodine disappears.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo to obtain the deprotected isobutyraldehyde. Distill for higher purity if required.
Diagrams
Acetal Deprotection Workflow
Caption: General experimental workflow for the deprotection of acetals.
Acid-Catalyzed Deprotection Mechanism
Caption: Stepwise mechanism for the acid-catalyzed hydrolysis of an acetal.
Summary
The deprotection of this compound acetal can be effectively achieved through various methods. Traditional acid-catalyzed hydrolysis is robust, while milder conditions using water, Lewis acids, or iodine provide valuable alternatives for sensitive substrates. The choice of the deprotection strategy should be tailored to the specific requirements of the synthetic context, considering factors such as functional group compatibility, desired yield, and reaction conditions. The protocols and data presented herein serve as a comprehensive guide for selecting and implementing the optimal deprotection strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild water-promoted selective deacetalisatison of acyclic acetals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reactivity of 2-Methyl-1,1-dipropoxypropane with Nucleophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,1-dipropoxypropane, also known as isobutyraldehyde dipropyl acetal, is an organic compound belonging to the acetal functional group.[1] Acetals are characterized by two alkoxy groups attached to the same carbon atom. A key feature of acetals is their stability under neutral and basic conditions, while being susceptible to hydrolysis under acidic conditions. This property makes them highly valuable as protecting groups for aldehydes and ketones in complex organic syntheses, including in the development of pharmaceutical agents. These application notes provide a detailed overview of the reactivity of this compound with nucleophilic reagents, experimental protocols for its hydrolysis, and its application as a protecting group.
General Reactivity Profile
This compound exhibits the characteristic reactivity of an acetal. It is generally unreactive towards a wide range of nucleophiles, especially under neutral or basic conditions. This stability extends to strong nucleophiles such as Grignard reagents and organolithium reagents, as well as to hydride reducing agents (e.g., LiAlH₄, NaBH₄) and conditions of catalytic hydrogenation.
The primary reaction of this compound is its acid-catalyzed hydrolysis, which regenerates the parent aldehyde (isobutyraldehyde) and alcohol (propanol). This reaction is reversible, and the equilibrium can be controlled by the reaction conditions.
Data Presentation
Table 1: Stability of this compound with Various Reagents
| Reagent Class | Specific Example | Expected Reactivity | Conditions |
| Strong Bases | Sodium Hydroxide (NaOH) | Stable | Aqueous or alcoholic solutions |
| Organometallic Reagents | Propylmagnesium Bromide (Grignard) | Stable | Anhydrous ether (e.g., THF, diethyl ether) |
| Organometallic Reagents | n-Butyllithium (Organolithium) | Stable | Anhydrous alkanes or ether |
| Hydride Reducing Agents | Lithium Aluminum Hydride (LiAlH₄) | Stable | Anhydrous ether |
| Hydride Reducing Agents | Sodium Borohydride (NaBH₄) | Stable | Protic solvents (e.g., ethanol) |
| Aqueous Acid | Dilute Hydrochloric Acid (HCl) | Hydrolysis | Aqueous solution, room temperature or gentle heating |
| Lewis Acids | Boron Trifluoride Etherate (BF₃·OEt₂) | Cleavage/Substitution | Anhydrous organic solvent |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol describes the deprotection of the isobutyraldehyde group from this compound.
Materials:
-
This compound
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable organic solvent (e.g., diethyl ether) in a round-bottom flask.
-
Add an excess of dilute aqueous hydrochloric acid to the flask. The amount of acid should be sufficient to ensure the reaction goes to completion.
-
Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting acetal.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude isobutyraldehyde and propanol.
-
Further purification of isobutyraldehyde can be achieved by distillation if necessary.
Signaling Pathways and Logical Relationships
The primary utility of this compound in a multi-step synthesis, such as in drug development, is as a protecting group for the isobutyraldehyde moiety. The following diagram illustrates the logical workflow of a protecting group strategy.
References
Application Note: GC-MS Method for the Analysis of 2-Methyl-1,1-dipropoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-Methyl-1,1-dipropoxypropane, an acetal of interest in various chemical and pharmaceutical applications. The protocol outlines sample preparation, instrument parameters, and data analysis procedures. Expected quantitative data and characteristic mass spectral fragmentation patterns are provided to guide researchers in the identification and quantification of this compound.
Introduction
This compound, also known as isobutyraldehyde dipropyl acetal, is a member of the acetal class of organic compounds.[1][2] Acetals are used as protecting groups in organic synthesis, as fragrance components, and have applications in drug delivery systems. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of volatile and semi-volatile compounds like this compound. This method provides excellent chromatographic separation and definitive identification based on mass spectral data.
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound. Optimization of a variety of parameters may be required for specific sample matrices.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as hexane or ethyl acetate.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Extraction (if applicable):
-
For liquid samples, a simple dilution with the chosen solvent may be sufficient.
-
For solid or semi-solid matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Autosampler: Agilent 7693A (or equivalent)
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Split (Split ratio 50:1 or as optimized) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| GC Column | |
| Column Type | HP-5ms (or equivalent non-polar column) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Solvent Delay | 3 min |
| Acquisition Mode | Scan |
Data Analysis
-
Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards. Use the regression equation from the calibration curve to determine the concentration of this compound in unknown samples.
Expected Quantitative Data
The following table summarizes the expected quantitative data for the analysis of this compound using the described method. Please note that the retention time is an estimate and can vary depending on the specific instrument and column conditions.
Table 2: Expected Quantitative Data
| Analyte | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | ~ 8 - 12 | 131, 101, 71, 43 | ~ 0.1 | ~ 0.5 |
Mass Spectral Fragmentation
The electron ionization mass spectrum of this compound is expected to show characteristic fragmentation patterns for acetals. The molecular ion peak ([M]⁺) at m/z 174 may be weak or absent. The major fragmentation pathways are predicted to involve the cleavage of the C-O bonds and the loss of alkyl and alkoxy groups.
Predicted Fragmentation of this compound:
Caption: Predicted major fragmentation pathways for this compound.
-
m/z 131: Loss of a propyl radical (•C₃H₇).
-
m/z 101: Loss of a propoxy radical (•OC₃H₇).
-
m/z 71: A common fragment for the isobutyryl group ([CH(CH₃)₂CO]⁺).
-
m/z 43: Corresponding to a propyl fragment ([C₃H₇]⁺) or an isopropyl fragment ([CH(CH₃)₂]⁺).
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
References
Application Note: HPLC Analysis for Purity Determination of 2-Methyl-1,1-dipropoxypropane
Introduction
2-Methyl-1,1-dipropoxypropane is an acetal that serves as a valuable building block in organic synthesis and may be used as a protecting group for aldehydes. The purity of this compound is critical for its successful application in subsequent reactions, particularly in the pharmaceutical industry where impurities can affect the safety and efficacy of the final product. Due to the absence of a significant UV-absorbing chromophore in its structure, conventional HPLC-UV detection methods are not suitable. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method utilizing a Refractive Index Detector (RID) for the quantitative purity analysis of this compound. This method is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable protocol for quality control.
Principle of the Method
The method employs reversed-phase chromatography to separate this compound from its potential process-related impurities, such as the starting materials (isobutyraldehyde and n-propanol) and by-products. Since these compounds lack chromophores, a universal Refractive Index Detector (RID) is used, which measures the difference in the refractive index between the mobile phase and the eluting analyte.[1][2] To prevent the acid-catalyzed hydrolysis of the acetal on the silica-based stationary phase, the mobile phase is rendered slightly alkaline.[3][4]
Experimental Protocol
Reagents and Materials
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Mobile Phase Additive: Ammonium Hydroxide (ACS reagent grade, ~28-30% NH₃ basis)
-
Sample Diluent: Acetonitrile (HPLC grade)
-
Equipment:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
-
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.05% Ammonium Hydroxide |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 35°C |
| Run Time | 15 minutes |
Note: The mobile phase is isocratic, which is a requirement for stable baseline performance with most RID systems.[2]
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Carefully measure 700 mL of acetonitrile and 300 mL of deionized water.
-
Combine them in a 1 L glass bottle.
-
Add 0.5 mL of ammonium hydroxide and mix thoroughly.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser.
-
-
Reference Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Mix well.
-
-
Sample Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Analytical Procedure
-
System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate for at least 30-60 minutes, or until a stable baseline is achieved on the RID.[5]
-
Blank Injection: Inject the diluent (acetonitrile) to ensure no interfering peaks are present at the retention time of the main analyte or its expected impurities.
-
Reference Standard Injection: Inject the reference standard solution to determine the retention time of this compound.
-
Sample Injection: Inject the prepared sample solution.
-
Data Analysis: Identify the peaks in the sample chromatogram based on the retention time obtained from the reference standard. Integrate the peak areas of all components.
Calculation of Purity
The purity of this compound is calculated based on the area percent method. This assumes that all impurities have a similar response factor in the RID, which is a reasonable assumption for structurally similar, non-ionic compounds.[6]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes hypothetical data from the analysis of a sample of this compound.
| Peak ID | Component Name | Retention Time (min) | Peak Area | Area % |
| 1 | Isobutyraldehyde | 2.8 | 15,400 | 0.25 |
| 2 | n-Propanol | 3.5 | 30,800 | 0.50 |
| 3 | This compound | 6.2 | 6,100,200 | 99.10 |
| 4 | Unknown Impurity | 8.9 | 9,240 | 0.15 |
| Total | 6,155,640 | 100.00 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for HPLC-RID Purity Analysis.
Conclusion
The described HPLC-RID method provides a reliable and straightforward approach for determining the purity of this compound. The use of a slightly alkaline mobile phase is crucial for preventing on-column degradation of the acid-sensitive acetal. This protocol is suitable for routine quality control in both research and industrial settings, ensuring the integrity of the compound for its intended applications.
References
- 1. veeprho.com [veeprho.com]
- 2. Comparing HPLC Detectors: UV vs Refractive Index [eureka.patsnap.com]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 6. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols: The Role of Sterically Hindered Acetals in Selective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterically hindered acetals are invaluable tools in modern organic synthesis, enabling chemists to achieve high levels of selectivity in a variety of transformations. Their bulky nature allows for precise control over reaction outcomes, making them essential for the synthesis of complex molecules, including pharmaceuticals and natural products. These acetals primarily function as protecting groups for carbonyls and hydroxyls, as chiral auxiliaries to direct stereoselective reactions, and as templates to control regioselectivity. This document provides detailed application notes and experimental protocols for the use of sterically hindered acetals in selective synthesis.
Application Notes
Sterically Hindered Acetals as Regioselective Protecting Groups for Polyols
In the synthesis of complex molecules containing multiple hydroxyl groups, such as carbohydrates, the selective protection of one or more of these groups is a significant challenge. Sterically hindered acetals, particularly those derived from bulky ketones or aldehydes, can be used in conjunction with chiral catalysts to achieve remarkable levels of regioselectivity. The choice of catalyst can even direct the acetal formation to different hydroxyl groups in a regiodivergent manner.
Key Applications:
-
Selective protection of vicinal diols: Chiral phosphoric acid (CPA) catalysts can direct the formation of sterically demanding acetals, such as methoxycyclohexyl (MOC) and 2-methoxy-2-propyl (MOP) acetals, to a specific hydroxyl group in a 1,2-diol system with high regioselectivity.[1][2]
-
Gram-scale synthesis of differentially protected monosaccharides: The use of immobilized CPA catalysts allows for the recycling and reuse of the catalyst, making the process scalable and economically viable for the production of valuable building blocks for drug discovery.[1][3]
-
Single-pot multi-step transformations: Regioselective acetalization can be combined with subsequent functionalization of the remaining free hydroxyl groups in a one-pot procedure, streamlining synthetic routes and improving overall efficiency.[1][2]
Chiral Sterically Hindered Acetals as Auxiliaries in Asymmetric Synthesis
Chiral acetals, formed from the reaction of a carbonyl compound with a chiral, non-racemic diol, serve as powerful chiral auxiliaries. The steric bulk of the acetal can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face and thereby inducing high levels of diastereoselectivity.
Key Applications:
-
Asymmetric Aldol Reactions: Chiral oxazolidinone auxiliaries, which can be considered as cyclic aminal esters but share the principle of sterically controlled facial bias, are widely used to control the stereochemical outcome of aldol reactions.[4][5] The bulky substituent on the auxiliary directs the enolate formation and subsequent reaction with an aldehyde to produce syn- or anti-aldol products with high diastereoselectivity.
-
Asymmetric Alkylation: Enolates derived from substrates bearing a chiral acetal auxiliary can be alkylated with high diastereoselectivity. The chiral auxiliary is subsequently cleaved to reveal the enantioenriched product.
-
Asymmetric Diels-Alder Reactions: Chiral acetals can be incorporated into dienophiles to control the facial selectivity of Diels-Alder cycloadditions.
Selective Deprotection of Sterically Hindered Acetals
While acetals are stable to basic and nucleophilic conditions, they can be cleaved under acidic conditions to regenerate the carbonyl group.[6][7] The steric hindrance of the acetal can influence the rate of deprotection, allowing for selective cleavage in the presence of other, less hindered acetals or acid-labile protecting groups. Furthermore, a variety of mild and chemoselective deprotection methods have been developed.
Key Applications:
-
Orthogonal Deprotection Strategies: In a molecule with multiple acetal protecting groups of varying steric bulk, the less hindered acetals can be selectively removed under milder acidic conditions, leaving the more hindered acetals intact.
-
Chemoselective Deprotection: A range of reagents have been developed for the deprotection of acetals under neutral or even basic conditions, allowing for the presence of other acid-sensitive functional groups in the molecule.[8][9][10][11][12][13][14]
Quantitative Data Summary
Table 1: Catalyst-Controlled Regioselective Acetalization of Monosaccharide-Derived Diols[1][2]
| Substrate (Diol) | Catalyst (mol%) | Acetalating Agent | Solvent | Temp (°C) | Time (h) | Regioisomeric Ratio (C2:C3) | Yield (%) |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | (R)-Ad-TRIP-PS (1) | 2-methoxypropene | CH2Cl2 | -78 | 18 | >25:1 | 95 |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | (S)-SPINOL-PS (1) | 2-methoxypropene | CH2Cl2 | -78 | 24 | 1:15 | 92 |
| Methyl 4,6-O-benzylidene-α-D-galactopyranoside | (R)-Ad-TRIP-PS (1) | 1-methoxycyclohexene | CH2Cl2 | -50 | 20 | >20:1 | 93 |
| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | (R)-Ad-TRIP-PS (1) | 2-methoxypropene | CH2Cl2 | -78 | 18 | 1:10 | 88 |
Table 2: Comparison of Reagents for the Deprotection of Acetals[8][9][12][13]
| Substrate (Acetal) | Reagent | Conditions | Time | Yield (%) |
| Benzaldehyde dimethyl acetal | Al(HSO4)3, wet SiO2 | n-Hexane, reflux | 60 min | 90 |
| Cyclohexanone ethylene ketal | Mg(HSO4)2, wet SiO2 | n-Hexane, reflux | 60 min | 75 |
| 4-Methoxyacetophenone dimethyl acetal | Bi(NO3)3·5H2O (25 mol%) | CH2Cl2, rt | 15 min | 95 |
| Benzaldehyde diethyl acetal | I2 (10 mol%) | Acetone, rt | 5 min | 98 |
| 2-Phenyl-1,3-dioxolane | Decaborane (1 mol%) | THF/H2O, rt | 10 min | 95 |
Experimental Protocols
Protocol 1: Catalyst-Controlled Regioselective Acetalization of a Diol
Objective: To selectively protect the C2 hydroxyl group of methyl 4,6-O-benzylidene-α-D-glucopyranoside using a chiral phosphoric acid catalyst.[1][2]
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 g, 3.54 mmol)
-
(R)-Ad-TRIP-PS (immobilized chiral phosphoric acid catalyst) (0.1 mol%, 35.4 mg)
-
2-Methoxypropene (1.7 mL, 17.7 mmol)
-
Anhydrous Dichloromethane (CH2Cl2) (80 mL)
-
4Å Molecular Sieves (powdered, activated) (2.0 g)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add methyl 4,6-O-benzylidene-α-D-glucopyranoside, (R)-Ad-TRIP-PS, and powdered 4Å molecular sieves.
-
Add anhydrous CH2Cl2 and cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add 2-methoxypropene dropwise to the stirred suspension.
-
Stir the reaction mixture at -78 °C for 18 hours.
-
Quench the reaction by adding triethylamine (0.5 mL).
-
Allow the mixture to warm to room temperature and filter through a pad of Celite, washing with CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be analyzed by 1H NMR to determine the regioisomeric ratio.
-
Purify the product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired C2-protected product.
Protocol 2: Asymmetric Aldol Reaction using an Evans Chiral Auxiliary
Objective: To perform a diastereoselective aldol reaction using an N-propionyl oxazolidinone chiral auxiliary.[4][5]
Materials:
-
(S)-4-Benzyl-2-oxazolidinone (1.77 g, 10.0 mmol)
-
Propionic anhydride (1.43 mL, 11.0 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (61 mg, 0.5 mmol)
-
Anhydrous Dichloromethane (CH2Cl2) (50 mL)
-
Sodium bis(trimethylsilyl)amide (NaN(TMS)2) (1.0 M in THF, 11.0 mL, 11.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
Benzaldehyde (1.02 mL, 10.0 mmol)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
Part A: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone in CH2Cl2, add propionic anhydride and DMAP.
-
Stir the mixture at room temperature for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to obtain N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Part B: Diastereoselective Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone from Part A in anhydrous THF and cool to -78 °C.
-
Slowly add the NaN(TMS)2 solution via syringe and stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add freshly distilled benzaldehyde dropwise and stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.
-
The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
-
Purify the product by flash column chromatography.
Protocol 3: Chemoselective Deprotection of a Sterically Hindered Acetal
Objective: To deprotect an acetal using a mild and chemoselective method with bismuth nitrate.[9][13]
Materials:
-
4-Methoxyacetophenone dimethyl acetal (392 mg, 2.0 mmol)
-
Bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O) (242 mg, 0.5 mmol)
-
Dichloromethane (CH2Cl2) (10 mL)
-
Water
Procedure:
-
To a solution of 4-methoxyacetophenone dimethyl acetal in CH2Cl2, add bismuth(III) nitrate pentahydrate.
-
Stir the mixture vigorously at room temperature for 15 minutes. Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-methoxyacetophenone by flash column chromatography if necessary.
Visualizations
Caption: Workflow for Catalyst-Controlled Regioselective Acetalization.
Caption: Logical Flow of an Asymmetric Aldol Reaction using a Chiral Auxiliary.
Caption: Synthetic Workflow Utilizing a Sterically Hindered Acetal as a Protecting Group.
References
- 1. researchgate.net [researchgate.net]
- 2. Assymetric Induction [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. publications.iupac.org [publications.iupac.org]
- 9. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.uoi.gr [chem.uoi.gr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methyl-1,1-dipropoxypropane as a Versatile Intermediate for Novel Surfactant Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,1-dipropoxypropane, a readily available acetal, presents a promising and versatile platform for the synthesis of a new generation of surfactants. Its branched hydrophobic structure, derived from isobutyraldehyde and propanol, offers the potential for unique interfacial properties. This document outlines proposed synthetic routes for the development of both non-ionic and anionic surfactants from this intermediate, along with detailed experimental protocols and expected performance characteristics. The methodologies described herein are based on established principles of surfactant chemistry and provide a roadmap for the exploration of this novel class of surface-active agents.
The acetal functionality in this compound can be either retained in the final surfactant structure, offering potential for pH-responsive cleavable surfactants, or modified through a series of chemical transformations to yield stable, high-performance surfactants for a variety of applications, including formulation science, drug delivery, and advanced cleaning technologies.
Proposed Synthetic Pathways
Two primary synthetic strategies are proposed for the conversion of this compound into valuable surfactants:
-
Synthesis of a Non-ionic Ethoxylated Surfactant: This pathway involves a transacetalation reaction to introduce a hydroxyl group, followed by controlled ethoxylation to build the hydrophilic polyethylene glycol (PEG) chain.
-
Synthesis of an Anionic Sulfated Surfactant: Building upon the non-ionic intermediate, a subsequent sulfation step can be employed to create an anionic surfactant with enhanced detergency and foaming properties.
These pathways are designed to be flexible, allowing for the tuning of the hydrophilic-lipophilic balance (HLB) by varying the length of the ethoxylate chain, thus enabling the synthesis of surfactants with a wide range of properties.
Diagram of Proposed Synthetic Pathways
Caption: Proposed multi-step synthesis of non-ionic and anionic surfactants from this compound.
Experimental Protocols
The following protocols are detailed, step-by-step procedures for the proposed synthesis and characterization of surfactants derived from this compound.
Protocol 1: Synthesis of a Hydroxy-functionalized Intermediate via Transacetalation
This protocol describes the acid-catalyzed reaction of this compound with an excess of a diol (e.g., ethylene glycol) to generate a hydroxyl-terminated intermediate, which is essential for subsequent ethoxylation.
Materials:
-
This compound
-
Ethylene glycol (large excess)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Toluene (for azeotropic removal of propanol)
-
Round-bottom flask with Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add this compound (0.1 mol), ethylene glycol (1.0 mol), and toluene (50 mL).
-
Add p-toluenesulfonic acid (0.5 mol%) as a catalyst.
-
Heat the mixture to reflux. Propanol, displaced from the acetal, will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction by observing the amount of propanol collected. The reaction is complete when no more propanol is formed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding solid sodium bicarbonate and stir for 30 minutes.
-
Filter the mixture to remove the solids.
-
Remove the excess ethylene glycol and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product is the hydroxy-functionalized intermediate. Purify further by vacuum distillation if necessary.
Protocol 2: Synthesis of a Non-ionic Ethoxylated Surfactant
This protocol details the base-catalyzed ethoxylation of the hydroxy-functionalized intermediate to produce a non-ionic surfactant.
Materials:
-
Hydroxy-functionalized intermediate from Protocol 1
-
Potassium hydroxide (KOH) (catalyst)
-
Ethylene oxide
-
Pressurized reaction vessel (autoclave)
-
Nitrogen source
Procedure:
-
Charge the hydroxy-functionalized intermediate (0.1 mol) and potassium hydroxide (as a 50% aqueous solution, 0.3% by weight of the final product) into a clean, dry autoclave.
-
Heat the mixture to 100-120°C under a nitrogen blanket and apply vacuum to remove any water.
-
Pressurize the autoclave with nitrogen to 1-2 bar.
-
Introduce a calculated amount of ethylene oxide (e.g., for an average of 7 EO units, add 0.7 mol) at a controlled rate, maintaining the temperature between 140-160°C and the pressure below 5 bar.
-
After the addition of ethylene oxide is complete, continue to stir the mixture at the reaction temperature for 1-2 hours to ensure complete reaction (digestion period).
-
Cool the reactor to below 80°C and neutralize the catalyst with an acid (e.g., acetic acid or lactic acid).
-
The resulting product is the non-ionic ethoxylated surfactant.
Workflow for Non-ionic Surfactant Synthesis
Caption: Experimental workflow for the synthesis of a non-ionic surfactant.
Protocol 3: Synthesis of an Anionic Sulfated Surfactant
This protocol describes the sulfation of the non-ionic ethoxylated surfactant to produce an anionic surfactant.
Materials:
-
Non-ionic ethoxylated surfactant from Protocol 2
-
Sulfamic acid
-
Inert solvent (e.g., dichloromethane)
-
Sodium hydroxide solution
-
Glass reactor with stirrer, thermometer, and dropping funnel
Procedure:
-
Dissolve the non-ionic ethoxylated surfactant (0.1 mol) in an inert solvent in the glass reactor.
-
Heat the mixture to 60-70°C.
-
Slowly add sulfamic acid (0.11 mol) portion-wise over 30 minutes, maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at 70-80°C for 2-3 hours.
-
Monitor the reaction progress by titration to determine the conversion of the hydroxyl group.
-
Cool the reaction mixture to room temperature.
-
Neutralize the resulting sulfuric acid ester by adding a stoichiometric amount of sodium hydroxide solution (e.g., 20% in water) while keeping the temperature below 40°C.
-
The solvent can be removed under reduced pressure to yield the anionic sulfated surfactant.
Performance Characterization
The performance of the synthesized surfactants should be evaluated to determine their properties and potential applications. Key parameters to measure include Critical Micelle Concentration (CMC) and the surface tension at the CMC.
Protocol 4: Determination of Critical Micelle Concentration (CMC) and Surface Tension
Method: Surface tension measurements as a function of surfactant concentration are a standard method to determine the CMC. A sharp break in the plot of surface tension versus the logarithm of concentration indicates the CMC.
Apparatus:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of the synthesized surfactant in deionized water.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations.
-
Measure the surface tension of each solution at a constant temperature (e.g., 25°C), starting from the most dilute solution.
-
Plot the surface tension (γ) as a function of the natural logarithm of the surfactant concentration (ln C).
-
The CMC is the concentration at the intersection of the two linear portions of the plot. The surface tension at the CMC (γ_CMC) is the minimum surface tension achieved.
Expected Performance Data
The following tables summarize the expected performance characteristics of the novel surfactants. These are predictive values based on the proposed structures and should be confirmed by experimental measurements.
Table 1: Expected Properties of Non-ionic Ethoxylated Surfactants
| Surfactant ID | Average Ethoxylate Units (n) | Expected HLB | Expected CMC (mol/L) | Expected γ_CMC (mN/m) |
| NI-EO5 | 5 | ~10.5 | ~ 5 x 10⁻⁴ | ~ 32 |
| NI-EO7 | 7 | ~12.0 | ~ 7 x 10⁻⁴ | ~ 35 |
| NI-EO10 | 10 | ~13.5 | ~ 1 x 10⁻³ | ~ 38 |
Table 2: Expected Properties of Anionic Sulfated Surfactants
| Surfactant ID | Average Ethoxylate Units (n) | Expected CMC (mol/L) | Expected γ_CMC (mN/m) |
| AN-EO5-S | 5 | ~ 1 x 10⁻⁴ | ~ 30 |
| AN-EO7-S | 7 | ~ 2 x 10⁻⁴ | ~ 33 |
Applications
The surfactants derived from this compound are anticipated to have a broad range of applications, including:
-
Drug Development: As emulsifiers and solubilizing agents for poorly water-soluble drugs in liquid and semi-solid formulations. The potential for pH-cleavable versions could be explored for targeted drug release.
-
Personal Care: In the formulation of shampoos, conditioners, and body washes, where they can act as detergents, foaming agents, and emulsifiers.
-
Industrial & Institutional Cleaning: As components in hard surface cleaners and degreasers, leveraging their ability to reduce surface tension and emulsify oils and greases.
-
Agrochemicals: As adjuvants in pesticide and herbicide formulations to improve wetting and spreading on plant surfaces.
Conclusion
This compound serves as a promising, yet underexplored, starting material for the synthesis of novel non-ionic and anionic surfactants. The proposed synthetic pathways offer a versatile approach to a new class of surface-active agents with tunable properties. The detailed protocols provided herein offer a solid foundation for researchers to begin exploring the potential of these compounds. Further investigation into the performance, biodegradability, and toxicity of these novel surfactants will be crucial in realizing their full potential across various scientific and industrial fields.
Application Notes and Protocols: 2-Methyl-1,1-dipropoxypropane
For Researchers, Scientists, and Drug Development Professionals
Note on Availability of Information: Detailed industrial applications and specific, validated experimental protocols for 2-Methyl-1,1-dipropoxypropane are not extensively documented in publicly available scientific literature. The following information is based on the compound's chemical properties as an acetal and general principles of organic synthesis. The protocols provided are representative examples and should be adapted and optimized for specific research and development needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experimental setups, particularly for reaction condition optimization and purification processes.
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [1][2] |
| Molecular Weight | 174.28 g/mol | [1][2] |
| CAS Number | 13259-75-1 | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Isobutyraldehyde dipropyl acetal, Propane, 2-methyl-1,1-dipropoxy- | [1][2] |
| Stereochemistry | Achiral | [1] |
Potential Industrial Applications
Based on its chemical structure as an acetal, this compound has several potential industrial applications:
-
Protecting Group in Organic Synthesis: The primary and most direct application is the protection of aldehydes, specifically isobutyraldehyde, or the corresponding functional group in more complex molecules during multi-step syntheses.[3] Acetals are stable to a wide range of nucleophilic and basic conditions, making them ideal for protecting carbonyl groups while other parts of a molecule are being modified.[4]
-
Chemical Intermediate: It can serve as a precursor in the synthesis of other chemical entities. The acetal functionality can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in subsequent reactions.
-
Solvent and Formulation Component: Due to its organic nature and potential for hydrogen bonding, it may be investigated as a specialty solvent or as a component in formulations where controlled release or specific solubility characteristics are required.
-
Fragrance and Flavor Industry: Acetal structures are often found in fragrance and flavor compounds, contributing to specific scent and taste profiles. The specific organoleptic properties of this compound would need to be evaluated for this application.
Experimental Protocols
The following are generalized protocols. Appropriate safety precautions, including the use of personal protective equipment, should be strictly followed.
Protocol 1: General Procedure for the Protection of a Carbonyl Group as a Dipropyl Acetal
This protocol describes a general method for converting a carbonyl compound (aldehyde or ketone) to its dipropyl acetal using propanol, analogous to the synthesis of this compound from isobutyraldehyde.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
1-Propanol (2.5 - 5.0 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.01-0.05 eq)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add the aldehyde or ketone, 1-propanol, and the anhydrous solvent.
-
Add the acid catalyst (e.g., PTSA) to the mixture.
-
Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography to obtain the pure acetal.
Protocol 2: General Procedure for the Deprotection of a Dipropyl Acetal
This protocol outlines the hydrolysis of a dipropyl acetal back to the corresponding carbonyl compound.
Materials:
-
Dipropyl acetal (1.0 eq)
-
Acetone-water mixture (e.g., 9:1 v/v) or THF-water
-
Acid catalyst (e.g., 1M HCl, PTSA)
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the dipropyl acetal in the acetone-water or THF-water mixture in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the acetal is consumed.
-
Neutralize the reaction by adding saturated aqueous NaHCO3 solution.
-
Remove the organic solvent (acetone or THF) using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (or another suitable solvent).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected carbonyl compound.
-
Further purification can be performed by chromatography or distillation if necessary.
Application in Drug Development
In the context of drug development, protecting groups are crucial for the synthesis of complex active pharmaceutical ingredients (APIs).[3] While there is no specific evidence of this compound being used in a marketed drug, its function as a protecting group for an isobutyraldehyde moiety is a relevant synthetic strategy. The isobutyraldehyde functional group itself is a substructure in various biologically active molecules. The use of a dipropyl acetal offers a robust protection strategy that can be removed under mild acidic conditions, which is often a requirement in the synthesis of sensitive and complex molecules.
The choice of a specific acetal, such as a dipropyl acetal over a dimethyl or diethyl acetal, can influence factors like stability, and ease of purification, which are critical considerations in process development and scale-up for pharmaceutical manufacturing.
References
Troubleshooting & Optimization
Optimizing reaction yield for 2-Methyl-1,1-dipropoxypropane synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the reaction yield for the synthesis of 2-Methyl-1,1-dipropoxypropane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is an acid-catalyzed nucleophilic addition of two equivalents of propanol to isobutyraldehyde. The reaction proceeds through a hemiacetal intermediate to form the final acetal product with the elimination of water.
Q2: Which acid catalysts are most effective for this synthesis?
A2: Various acid catalysts can be employed, including homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) and sulfuric acid, as well as heterogeneous catalysts such as Amberlyst-15.[1] For similar acetal syntheses, p-TsOH has been shown to provide high yields.[1] While strong mineral acids can be effective, they may also promote side reactions. Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture.
Q3: Why is water removal crucial during the reaction?
A3: The formation of this compound is a reversible equilibrium reaction. Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials (isobutyraldehyde and propanol), thus reducing the yield of the desired acetal.[1]
Q4: What are the typical reaction conditions?
A4: The reaction is typically carried out by refluxing a mixture of isobutyraldehyde, an excess of propanol, and a catalytic amount of a strong acid.[1][2] To drive the reaction to completion, continuous removal of water using a Dean-Stark apparatus or the addition of a dehydrating agent like molecular sieves is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective water removal. | Use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent (e.g., toluene). Alternatively, add activated 4Å molecular sieves to the reaction mixture. |
| Insufficient catalyst activity or amount. | Increase the catalyst loading or switch to a more effective catalyst like p-toluenesulfonic acid. Ensure the catalyst has not degraded. | |
| Low reaction temperature. | Ensure the reaction mixture is maintained at a reflux temperature sufficient to facilitate both the reaction and the azeotropic removal of water. | |
| Poor quality of starting materials. | Use anhydrous propanol and freshly distilled isobutyraldehyde to minimize water content and aldehyde-related impurities. | |
| Presence of Significant Side Products | Aldol Condensation: Isobutyraldehyde can undergo self-condensation or react with the product under acidic conditions. | Maintain a moderate reaction temperature and avoid excessively strong acidic conditions. |
| Oxidation of Isobutyraldehyde: If air is present, isobutyraldehyde can be oxidized to isobutyric acid. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Ether Formation: Propanol can self-condense to form dipropyl ether under strong acidic conditions and high temperatures. | Use a milder acid catalyst and control the reaction temperature. | |
| Hemiacetal Intermediate: The reaction may not have gone to completion, leaving the hemiacetal intermediate. | Increase the reaction time or improve the efficiency of water removal. | |
| Difficulties in Product Purification | Co-distillation of product with excess propanol. | After neutralizing the acid catalyst, wash the organic layer with water or brine to remove the majority of the excess propanol before fractional distillation. |
| Presence of acidic impurities. | Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before workup and distillation. | |
| Formation of an azeotrope. | If an azeotrope with a solvent or side product is suspected, consider alternative purification methods such as column chromatography. |
Data Presentation
Table 1: Comparison of Catalyst Performance in Acetal Synthesis
While specific yield data for this compound is not extensively published in comparative tables, the following table provides a representative comparison of different acid catalysts based on their reported effectiveness in similar acetalization reactions.
| Catalyst | Catalyst Type | Typical Yield Range (%) | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | 85-95[1] | High catalytic activity, commercially available. | Can be corrosive and requires neutralization. |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 80-90 | Strong acid, readily available. | Can cause charring and side reactions. |
| Methanesulfonic Acid | Homogeneous | 80-90[2] | Strong acid, less oxidizing than H₂SO₄. | Corrosive and requires neutralization. |
| Amberlyst-15 | Heterogeneous | 75-85[1] | Easily removed by filtration, recyclable. | May require higher temperatures or longer reaction times. |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 70-80 | Milder than Brønsted acids. | Can be hygroscopic and require anhydrous conditions. |
Note: Yields are highly dependent on specific reaction conditions, including temperature, reaction time, and the efficiency of water removal.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Isobutyraldehyde (2-Methylpropanal)
-
n-Propanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.
-
Charging the Flask: To the round-bottom flask, add isobutyraldehyde (1.0 mol), n-propanol (2.5 mol, a 2.5-fold excess), toluene (approximately 100 mL), and p-toluenesulfonic acid monohydrate (0.01 mol, 1 mol%).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene solvent by simple distillation.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.
References
Technical Support Center: Purification of 2-Methyl-1,1-dipropoxypropane via Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Methyl-1,1-dipropoxypropane by fractional distillation. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this process in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: What are the most likely impurities in my crude this compound sample?
The most common impurities are likely to be unreacted starting materials: isobutyraldehyde and n-propanol. Additionally, the intermediate hemiacetal, 2-methyl-1-propoxy-1-propanol, may be present. Side-products from the self-condensation of isobutyraldehyde could also be minor impurities.
Q3: Why is fractional distillation necessary for the purification of this compound?
Fractional distillation is employed to separate compounds with close boiling points. Although the boiling point of the desired product is significantly higher than the starting materials, fractional distillation ensures a high degree of purity by efficiently removing any residual reactants and lower-boiling impurities.
Q4: How can I tell if my fractional distillation is proceeding correctly?
A successful fractional distillation will exhibit a stable temperature plateau at the boiling point of the collected fraction. Initially, you should observe a lower boiling point corresponding to the removal of isobutyraldehyde, followed by a rise to the boiling point of n-propanol. After these fractions are removed, the temperature should rise significantly and stabilize at the boiling point of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Distillation temperature is too low and only starting materials are being collected. | Insufficient heating of the distillation flask. | Gradually increase the heating mantle temperature to ensure the vapor of the higher-boiling product can reach the condenser. |
| The temperature fluctuates and does not stabilize at a plateau. | The heating rate is too high, or the column is not properly insulated. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss. |
| No distillate is being collected, even at high temperatures. | A leak in the system or a blockage in the condenser. | Check all joints for a proper seal. Ensure that cooling water is flowing through the condenser and that there are no obstructions. |
| The distillate is cloudy. | Presence of water in the distillate. | Ensure all glassware is thoroughly dried before starting the distillation. If the starting materials contained water, it may co-distill with the product. A subsequent drying step may be necessary. |
| The product yield is low. | Incomplete reaction or loss of product during transfer. | Ensure the initial reaction has gone to completion. Be careful during transfers to minimize loss. Check for any leaks in the distillation apparatus. |
Quantitative Data
The following table summarizes the physical properties of the key compounds involved in the synthesis and purification of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₂₂O₂ | 174.28 | Estimated > 140 °C |
| Isobutyraldehyde | C₄H₈O | 72.11 | 63 - 64.1[3][4][5][6][7][8] |
| n-Propanol | C₃H₈O | 60.10 | 97.2[9][10][11][12][13] |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the general steps for the purification of this compound using fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Boiling chips
-
Clamps and stands
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a few boiling chips in the round-bottom flask.
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the round-bottom flask.
-
Place the distillation head on top of the column and insert the thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the cooling water inlet to the lower arm and the outlet to the upper arm.
-
Place a receiving flask at the outlet of the condenser.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil.
-
-
Distillation:
-
Begin heating the round-bottom flask gently with the heating mantle.
-
Observe the mixture for boiling and the subsequent rise of vapor up the fractionating column.
-
Monitor the temperature at the distillation head. The first fraction to distill will be the lowest boiling point component, isobutyraldehyde (around 63-64 °C). Collect this in a separate receiving flask.
-
After the isobutyraldehyde has been removed, the temperature will rise. The next fraction will be n-propanol (around 97 °C). Change the receiving flask and collect this fraction.
-
Once the n-propanol has been distilled, the temperature will rise again significantly. Change the receiving flask to collect the purified this compound at its stable boiling point.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Disassemble the apparatus once it has reached room temperature.
-
Workflow Diagram
References
- 1. isobutyraldehyde propylene glycol acetal, 67879-60-1 [thegoodscentscompany.com]
- 2. Cas 54484-72-9,2-Methyl-1,3-dipropoxypropane | lookchem [lookchem.com]
- 3. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. 78-84-2 CAS MSDS (Isobutyraldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Isobutyraldehyde = 99 78-84-2 [sigmaaldrich.com]
- 9. adityadyechem.com [adityadyechem.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. ICSC 0553 - 1-PROPANOL [inchem.org]
- 12. n-Propanol [ghtech.com]
- 13. 1-PROPANOL (N-PROPYL ALCOHOL) AR 201072500 Reagents 71-23-8 | BiochemoPharma [biochemopharma.fr]
Preventing acid-catalyzed hydrolysis of 2-Methyl-1,1-dipropoxypropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,1-dipropoxypropane. The information provided is designed to help prevent its acid-catalyzed hydrolysis during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product degradation or unexpected side products observed. | Acid-catalyzed hydrolysis of the acetal functional group. | Maintain a neutral or slightly basic pH (pH 7.0-8.0) in all aqueous solutions. Use a suitable buffer system (e.g., phosphate or borate buffer) to stabilize the pH. |
| Inconsistent results between experimental runs. | Fluctuations in pH due to atmospheric CO₂ absorption or acidic reagents. | Prepare fresh buffers for each experiment. If possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to acidic gases. |
| Difficulty in isolating the pure compound. | Hydrolysis occurring during workup or purification steps. | Use non-acidic conditions for extraction and chromatography. For example, use a sodium bicarbonate wash to neutralize any trace acids. For chromatography, use a neutral or basic mobile phase. |
| Low yield in reactions where the acetal is a protecting group. | Premature deprotection of the acetal by acidic reagents or byproducts. | Ensure all reagents and solvents are free of acidic impurities. Consider using a non-acidic catalyst if applicable to the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is acid-catalyzed hydrolysis and why is this compound susceptible to it?
A1: Acid-catalyzed hydrolysis is a chemical reaction in which an acid acts as a catalyst to break down a compound by reacting with water. This compound is an acetal, a functional group known to be stable in neutral and basic conditions but labile (unstable) in the presence of acid.[1][2][3] The mechanism involves protonation of one of the oxygen atoms of the acetal, followed by the departure of an alcohol molecule to form a resonance-stabilized carboxonium ion. This intermediate is then attacked by water, leading to the formation of a hemiacetal, which further hydrolyzes to an aldehyde (isobutyraldehyde) and two molecules of alcohol (1-propanol).
Q2: At what pH should I handle this compound to prevent hydrolysis?
A2: To prevent hydrolysis, it is crucial to maintain a pH of 7.0 or higher. The rate of acetal hydrolysis is highly dependent on pH, with a significant decrease in the rate as the pH increases from acidic to neutral.[1] For instance, studies on other acetals have shown that increasing the pH from 5.0 to 6.0 can decrease the hydrolysis rate by an order of magnitude.[1] At a pH of 7.4, the hydrolysis of many acetals is negligible over extended periods.[1][3]
Q3: What are some suitable buffer systems to prevent the hydrolysis of this compound?
A3: Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and effective buffer for maintaining a stable, neutral pH. Other suitable buffer systems include borate buffers (pH > 8) and TRIS buffers (pH 7.5-9.0). The choice of buffer will depend on the specific requirements of your experiment, including compatibility with other reagents and analytical techniques.
Q4: How can I monitor the hydrolysis of this compound in my experiments?
A4: The hydrolysis can be monitored by tracking the disappearance of the starting material (this compound) and the appearance of its hydrolysis products (isobutyraldehyde and 1-propanol). Common analytical techniques for this purpose include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for separating and identifying volatile compounds like the acetal and its hydrolysis products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of the compounds over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the changes in the signals corresponding to the protons of the acetal and the products.
Q5: Are there any solvents I should avoid when working with this compound?
A5: Avoid using acidic solvents or solvents that may contain acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl. It is best to use high-purity, neutral solvents. If there is any doubt, the solvent can be passed through a short column of basic alumina to remove any acidic impurities.
Quantitative Data on Acetal Hydrolysis
| pH | Approximate Half-life (t½) | Relative Rate of Hydrolysis |
| 5.0 | ~32 hours | 1 |
| 5.5 | ~96 hours | ~0.33 |
| 6.0 | ~288 hours | ~0.11 |
| 6.5 | ~1728 hours | ~0.018 |
| 7.4 | Very long (negligible hydrolysis) | < 0.001 |
Disclaimer: The data presented is for a different acetal and should be used as a general guide. The actual rates for this compound may vary.
Experimental Protocols
Protocol for Monitoring the Hydrolysis of this compound by GC-MS
This protocol outlines a general procedure for monitoring the hydrolysis of this compound under different pH conditions.
1. Materials:
- This compound
- Buffer solutions (e.g., pH 5.0, 6.0, 7.0, and 7.4)
- Internal standard (e.g., dodecane)
- Ethyl acetate (HPLC grade)
- Anhydrous sodium sulfate
- GC vials
2. Procedure:
- Prepare stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., acetonitrile).
- In separate reaction vials, add a known amount of the this compound stock solution to each of the different pH buffer solutions.
- Incubate the reaction mixtures at a constant temperature (e.g., 25 °C or 37 °C).
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
- Immediately quench the hydrolysis by adding the aliquot to a vial containing a basic solution (e.g., saturated sodium bicarbonate) and the internal standard.
- Extract the organic components with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate.
- Transfer the dried organic layer to a GC vial for analysis.
3. GC-MS Analysis:
- Column: A non-polar column (e.g., DB-5ms) is suitable.
- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- MS Detector: Scan from m/z 35 to 300.
- Identify and quantify this compound, isobutyraldehyde, and 1-propanol based on their retention times and mass spectra.
4. Data Analysis:
- Calculate the concentration of this compound at each time point relative to the internal standard.
- Plot the concentration of this compound versus time for each pH condition.
- Determine the rate of hydrolysis and the half-life of the compound at each pH.
Visualizations
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Caption: Workflow for monitoring the hydrolysis of this compound.
Caption: Relationship between pH and the rate of acetal hydrolysis.
References
Troubleshooting low conversion rates in acetal protection reactions
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low conversion rates in acetal protection reactions.
Frequently Asked Questions (FAQs)
Q1: My acetal protection reaction is showing a very low conversion rate. What are the most common causes?
Low conversion in acetal protection reactions is a frequent issue, primarily stemming from the reversible nature of the reaction. The most common culprits include:
-
Presence of Water: Acetal formation produces water as a byproduct.[1][2][3] According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the starting materials, thus lowering the yield of the desired acetal.[3][4][5]
-
Inefficient Catalysis: The reaction requires an acid catalyst to proceed at a reasonable rate, as alcohols are weak nucleophiles.[2][6] An inappropriate choice of catalyst, insufficient catalyst loading, or catalyst degradation can lead to poor performance.
-
Substrate Reactivity: Sterically hindered ketones or electron-deficient carbonyl compounds can be less reactive, making acetal formation more challenging. Aldehydes are generally more reactive than ketones.[7]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can also contribute to low conversion rates.
Q2: How can I effectively remove water from my reaction?
Water removal is critical for driving the reaction equilibrium towards the acetal product.[3][4][8] Several methods can be employed:
-
Dean-Stark Apparatus: This is a classic and effective method for physically removing water via azeotropic distillation with a suitable solvent like toluene or benzene.[1][9]
-
Molecular Sieves: Activated molecular sieves (typically 4Å) can be added directly to the reaction mixture to sequester the water as it is formed.[2][3] This method is particularly useful for smaller-scale reactions.[10][11]
-
Chemical Dehydrating Agents: Reagents like trimethyl orthoformate can be used to react with the water produced, effectively removing it from the equilibrium.[12]
Q3: What type of acid catalyst should I use, and in what amount?
Both Brønsted acids (e.g., p-toluenesulfonic acid (TsOH), sulfuric acid) and Lewis acids (e.g., BF3•OEt2, ZrCl4) can catalyze acetal formation.[12][13]
-
p-Toluenesulfonic acid (TsOH) is a commonly used, effective, and inexpensive catalyst.[1][9]
-
For acid-sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) or various metal triflates (e.g., Er(OTf)3) may be beneficial.[9][12]
-
The catalyst is used in catalytic amounts, typically ranging from 0.1 to 5 mol%. It is important to optimize the catalyst loading, as excessive acid can sometimes lead to side reactions or decomposition of the starting material.
Q4: My starting material is a sterically hindered ketone. How can I improve the conversion rate?
Protecting sterically hindered ketones can be challenging. Consider the following strategies:
-
Use a Diol to Form a Cyclic Acetal: Reacting the ketone with a diol, such as ethylene glycol or 1,3-propanediol, forms a cyclic acetal (a 1,3-dioxolane or 1,3-dioxane, respectively).[2][4] The formation of these five- or six-membered rings is often entropically favored and can lead to higher yields compared to the formation of acyclic acetals from two equivalents of a simple alcohol.[4][9]
-
More Forcing Conditions: Increasing the reaction temperature and/or using a larger excess of the alcohol or diol can help drive the reaction forward.
-
Alternative Protecting Groups: If acetal formation remains problematic, consider alternative carbonyl protecting groups, such as thioacetals, which are formed from thiols and are generally more stable.[14]
Troubleshooting Guide
Problem: Low or No Acetal Product Formation
This troubleshooting workflow can help you systematically diagnose and resolve issues with low conversion rates.
Caption: Troubleshooting workflow for low conversion rates in acetal protection reactions.
Data Summary: Factors Influencing Acetal Formation
The following table summarizes key experimental parameters and their expected impact on the conversion rate of acetal protection reactions.
| Parameter | Variation | Expected Impact on Conversion | Notes |
| Water Removal | None vs. Dean-Stark vs. Molecular Sieves | Significant Increase | Essential for driving equilibrium towards the product.[2][3] |
| Catalyst | None vs. Weak Acid vs. Strong Acid | Increase with appropriate acid | Catalyst is required; optimal choice depends on substrate.[2][6] |
| Alcohol | Methanol vs. Ethanol vs. Ethylene Glycol | Higher with diols (e.g., ethylene glycol) | Cyclic acetals are often more stable and readily formed.[9] |
| Temperature | Room Temp vs. Reflux | Generally increases with temperature | Higher temperatures can help overcome activation barriers. |
| Substrate | Aldehyde vs. Ketone vs. Hindered Ketone | Aldehyde > Ketone > Hindered Ketone | Steric hindrance and electronics affect carbonyl reactivity. |
Key Experimental Protocols
Protocol 1: General Acetal Formation using a Dean-Stark Apparatus
This protocol is suitable for gram-scale reactions where azeotropic removal of water is efficient.
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture.
-
Reagents: To the round-bottom flask, add the carbonyl compound (1.0 eq), the alcohol (2.0-5.0 eq, or a diol like ethylene glycol, 1.1-1.5 eq), and a suitable solvent (e.g., toluene, to a concentration of 0.1-0.5 M).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS. The reaction is complete when no more water is collected and the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench the catalyst by washing the organic layer with a mild base (e.g., saturated NaHCO3 solution). Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Acetal Formation using Molecular Sieves
This protocol is ideal for small- to medium-scale reactions or when a Dean-Stark apparatus is not practical.
-
Apparatus Setup: Use an oven-dried round-bottom flask equipped with a reflux condenser and a drying tube.
-
Reagents and Sieves: To the flask, add activated 4Å molecular sieves (a sufficient amount to cover the bottom of the flask), the carbonyl compound (1.0 eq), the alcohol or diol, and an anhydrous solvent.
-
Catalyst Addition: Add the acid catalyst.
-
Reaction: Stir the mixture at the desired temperature (room temperature or heated).
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, filter off the molecular sieves, washing them with a small amount of the reaction solvent. Quench the filtrate with a mild base and proceed with an aqueous workup as described in Protocol 1.
Acetal Formation Mechanism and Key Equilibria
The formation of an acetal from a carbonyl compound is a multi-step, acid-catalyzed process involving the formation of a hemiacetal intermediate. The entire process is reversible.
Caption: Acid-catalyzed mechanism for acetal formation. All steps are reversible.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 12. Dimethyl Acetals [organic-chemistry.org]
- 13. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 14. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Selection of catalysts for efficient 2-Methyl-1,1-dipropoxypropane synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 2-Methyl-1,1-dipropoxypropane. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data on catalyst performance.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, an acetal, are a common issue primarily due to the reversible nature of the reaction. The formation of the acetal from isobutyraldehyde and propanol produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the yield of the desired product.[1]
Troubleshooting Steps:
-
Water Removal: Ensure efficient removal of water as it is formed. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or cyclohexane) to azeotropically remove water is a highly effective method.[2]
-
Drying Agents: Incorporating molecular sieves (e.g., 4Å) in the reaction mixture can effectively sequester water.
-
-
Excess Alcohol: Use a significant excess of propanol to drive the equilibrium towards the product side.
-
Catalyst Activity: Ensure your acid catalyst is active and has not been neutralized or poisoned. If using a reusable catalyst like Amberlyst-15, ensure it has been properly regenerated.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. While higher temperatures can increase the reaction rate, excessively high temperatures (above 150°C) can lead to side reactions and degradation of the product.[2]
-
Purity of Reactants: Ensure that the isobutyraldehyde and propanol are of high purity and free from water or other impurities that could interfere with the reaction.
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can occur during the acid-catalyzed synthesis of this compound:
-
Hemiacetal Formation: The reaction proceeds through a hemiacetal intermediate. If the reaction is not driven to completion, a significant amount of the hemiacetal may remain in the final product mixture.
-
Self-Condensation of Isobutyraldehyde: Aldehydes, including isobutyraldehyde, can undergo acid-catalyzed self-condensation reactions (aldol condensation) to form larger molecules, which can be a source of impurities.
-
Ether Formation from Propanol: Under strong acidic conditions and elevated temperatures, propanol can dehydrate to form dipropyl ether.
Minimization Strategies:
-
Control Temperature: Maintain the reaction temperature within the optimal range (typically 80-120°C) to minimize side reactions that are favored at higher temperatures.
-
Catalyst Choice: The choice of catalyst can influence selectivity. For instance, sterically hindered catalysts might favor the desired reaction over side reactions. While specific comparative data for this exact reaction is scarce, generally, solid acid catalysts like Amberlyst-15 can offer higher selectivity compared to strong mineral acids.
-
Stoichiometry Control: Using the appropriate ratio of reactants can help minimize self-condensation of the aldehyde.
Q3: I'm having difficulty purifying the final product. What are the recommended purification methods and common pitfalls?
A3: The primary method for purifying this compound is fractional distillation .
Common Purification Challenges and Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, the boiling points of the starting materials (isobutyraldehyde: ~63°C, propanol: ~97°C) and the product (this compound: predicted ~160-170°C) are sufficiently different for separation by fractional distillation. However, a large amount of unreacted starting material can make the distillation process less efficient.
-
Azeotrope Formation: Isobutyraldehyde can form an azeotrope with water.[3] This should be considered during the workup and distillation.
-
Acidic Residue: It is crucial to neutralize the acid catalyst before distillation. Residual acid can cause the acetal to decompose back to the aldehyde and alcohol at the elevated temperatures of distillation. A weak base, such as sodium bicarbonate or sodium carbonate solution, should be used to wash the reaction mixture before the final drying and distillation steps.
Q4: My acid catalyst seems to have lost its activity. What could be the cause and can it be regenerated?
A4: Catalyst deactivation is a possibility, especially with reusable catalysts like Amberlyst-15.
-
Causes of Deactivation:
-
Poisoning: Basic impurities in the reactants or solvent can neutralize the acidic sites of the catalyst.
-
Coking/Fouling: High molecular weight byproducts can deposit on the catalyst surface, blocking the active sites.
-
Mechanical Degradation: In the case of resin-based catalysts, physical breakdown can occur over time.
-
-
Regeneration of Amberlyst-15:
-
Wash the resin with a polar solvent like methanol or acetone to remove adsorbed organic compounds.
-
Treat the resin with a strong acid (e.g., 1M HCl or H₂SO₄) to reprotonate the sulfonic acid groups.
-
Wash thoroughly with deionized water until the washings are neutral.
-
Dry the resin completely before reuse.
-
Data Presentation: Catalyst Performance
The selection of an appropriate acid catalyst is critical for the efficient synthesis of this compound. Below is a summary of commonly used catalysts and their typical performance in acetal synthesis. Please note that specific yields for this compound may vary depending on the precise reaction conditions.
| Catalyst | Type | Typical Yield (%) | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | 85-95 | High catalytic activity, readily available. | Difficult to remove from the reaction mixture, corrosive. |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 80-90 | Strong acid, inexpensive. | Highly corrosive, can promote side reactions, difficult to separate. |
| Amberlyst-15 | Heterogeneous | 80-95 | Easily separable and recyclable, less corrosive.[2] | May require higher temperatures or longer reaction times compared to homogeneous catalysts. |
| Lewis Acids (e.g., FeCl₃, ZnCl₂) | Homogeneous | 85-95 | High activity for acetal formation. | Can be sensitive to moisture, may require anhydrous conditions. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
Isobutyraldehyde (high purity)
-
1-Propanol (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate or Amberlyst-15)
-
Toluene (or cyclohexane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: To the round-bottom flask, add isobutyraldehyde (1.0 eq), 1-propanol (3.0-5.0 eq), and toluene (sufficient to fill the Dean-Stark trap).
-
Catalyst Addition: Add the acid catalyst. For p-TsOH, a catalytic amount (e.g., 0.01-0.05 eq) is sufficient. For Amberlyst-15, typically 10-20% by weight of the limiting reactant is used.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, which typically takes 2-6 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by TLC (using a suitable stain like dinitrophenylhydrazine for the aldehyde) or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using a solid catalyst like Amberlyst-15, filter it off. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene solvent by simple distillation or rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.
-
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the reaction progress, identifying the product, and detecting any byproducts. The mass spectrum of this compound will show a characteristic fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide structural confirmation of the product. Expected signals would include triplets and sextets for the propoxy groups and a doublet and multiplet for the isobutyl group.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic chemical shifts for the acetal carbon and the carbons of the alkyl chains.
-
Mandatory Visualizations
Caption: Acid-catalyzed mechanism for the formation of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Effect of temperature and pressure on 2-Methyl-1,1-dipropoxypropane stability
Technical Support Center: 2-Methyl-1,1-dipropoxypropane Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of this compound under various temperature and pressure conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound, an acetal, is primarily influenced by temperature, pressure, and the presence of acidic catalysts. Acetals are generally stable under neutral and basic conditions but can undergo hydrolysis in the presence of acids, a reaction that can be accelerated by elevated temperatures.[1][2] High pressure can also affect chemical equilibria and reaction rates.
Q2: What are the expected degradation products of this compound under thermal stress?
A2: Under thermal stress, particularly in the presence of trace amounts of acid and water, this compound is expected to hydrolyze back to its parent aldehyde and alcohol: isobutyraldehyde and propanol. At higher temperatures, further decomposition of these initial products may occur.
Q3: How does pressure affect the thermal stability of this compound?
A3: Increased pressure can elevate the boiling points of the compound and its potential degradation products, potentially allowing for the observation of decomposition at higher temperatures.[3][4] For reactions involving a change in the number of moles of gas, pressure can also shift the reaction equilibrium according to Le Chatelier's principle.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended for monitoring the degradation of this compound and identifying its degradation products.[1] For assessing thermal stability and potential hazards, Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are powerful tools.[3][5][6]
Troubleshooting Guides
Issue 1: Inconsistent results in thermal stability studies.
-
Possible Cause 1: Presence of impurities.
-
Troubleshooting Step: Ensure the purity of the this compound sample using techniques like GC or NMR before conducting stability studies. Acidic impurities can catalyze degradation, leading to premature decomposition.
-
-
Possible Cause 2: Variations in atmospheric conditions.
-
Troubleshooting Step: Conduct experiments under a controlled inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Ensure consistent pressure control throughout the experiment.
-
-
Possible Cause 3: Inconsistent heating rates.
-
Troubleshooting Step: Use a calibrated thermal analysis instrument with precise temperature control. Slower heating rates can provide better resolution of thermal events.
-
Issue 2: Unexpected exothermic events observed during DSC analysis.
-
Possible Cause 1: Sample interaction with the crucible material.
-
Troubleshooting Step: Use inert crucibles (e.g., gold-plated stainless steel) to minimize the risk of catalytic reactions with the sample container.[4]
-
-
Possible Cause 2: Decomposition reaction.
-
Troubleshooting Step: The exotherm may indicate the onset of a potentially hazardous decomposition. It is crucial to handle the material with appropriate safety precautions. Further analysis using ARC can help to understand the time-temperature-pressure relationships of this exotherm.[6]
-
-
Possible Cause 3: Presence of volatile decomposition products.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
This protocol is adapted from the ASTM E537 standard test method.[3]
-
Sample Preparation: Accurately weigh 1-5 mg of high-purity this compound into a clean, inert DSC crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
For studies involving pressure, use a high-pressure DSC cell and pressurize to the desired level.
-
-
Thermal Scan:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).
-
Ramp the temperature at a constant rate (e.g., 5-10°C/min) to a final temperature beyond the observed thermal events.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify the onset temperature of any endothermic (melting) or exothermic (decomposition) events.
-
Integrate the peak area to determine the enthalpy change (ΔH) of the transition.
-
Protocol 2: Isothermal Stability Testing at Elevated Temperature and Pressure
-
Sample Preparation: Place a known quantity of this compound into a high-pressure reactor vessel.
-
Experimental Setup:
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor to the desired experimental pressure.
-
Heat the reactor to the target isothermal temperature.
-
-
Time-course Analysis:
-
At predetermined time intervals, carefully withdraw aliquots from the reactor.
-
Immediately quench the reaction by cooling the aliquot.
-
Analyze the composition of each aliquot using a calibrated GC-MS method to quantify the remaining this compound and identify and quantify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Determine the rate of degradation under the specific temperature and pressure conditions.
-
Data Presentation
Table 1: Hypothetical Onset of Decomposition for this compound under Various Conditions (DSC)
| Pressure (MPa) | Atmosphere | Heating Rate (°C/min) | Onset Temperature (°C) | Enthalpy of Decomposition (J/g) |
| 0.1 | Nitrogen | 10 | 185 | -250 |
| 1.0 | Nitrogen | 10 | 205 | -280 |
| 5.0 | Nitrogen | 10 | 230 | -310 |
| 0.1 | Air | 10 | 170 | -300 |
Table 2: Hypothetical Degradation of this compound at 150°C under 2.0 MPa of Nitrogen
| Time (hours) | This compound (%) | Isobutyraldehyde (%) | Propanol (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 98.5 | 0.7 | 0.8 |
| 2 | 97.1 | 1.4 | 1.5 |
| 4 | 94.3 | 2.8 | 2.9 |
| 8 | 88.9 | 5.5 | 5.6 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent stability results.
References
Technical Support Center: Purification of Products from Unreacted Isobutyraldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted isobutyraldehyde from reaction products.
Isobutyraldehyde Properties
A thorough understanding of the physical and chemical properties of isobutyraldehyde is crucial for selecting the appropriate purification method.
| Property | Value | Citations |
| Molecular Formula | C4H8O | [1] |
| Molecular Weight | 72.11 g/mol | [1] |
| Boiling Point | 63-65 °C | [2][3] |
| Melting Point | -65 °C | [1] |
| Density | 0.79 g/cm³ | [1] |
| Solubility in Water | Slightly soluble | [3] |
| Miscibility | Miscible with most organic solvents | [2] |
Method 1: Fractional Distillation
Fractional distillation is a suitable method for separating isobutyraldehyde from products with a significantly different boiling point.
Frequently Asked Questions (FAQs)
Q1: When should I consider using fractional distillation to remove isobutyraldehyde?
A1: Fractional distillation is most effective when the boiling point of your desired product differs from that of isobutyraldehyde (63-65 °C) by at least 20-30 °C.[4] It is a preferred method for large-scale purifications where the product is thermally stable.
Q2: What kind of distillation column should I use?
A2: A fractionating column with a high number of theoretical plates is recommended for efficient separation, especially when the boiling points are close.[5] Vigreux, Raschig, or packed columns can be used to increase the surface area for condensation and re-vaporization cycles.[5]
Q3: I'm observing a constant boiling point that is lower than my product's boiling point, but it's not exactly isobutyraldehyde's boiling point. What is happening?
A3: You may be observing an azeotrope. Isobutyraldehyde can form azeotropes, for instance with water, which has a lower boiling point than pure isobutyraldehyde.[6] Breaking the azeotrope might require techniques like azeotropic distillation with a suitable entrainer.[7]
Experimental Protocol: Fractional Distillation
This protocol provides a general guideline for the removal of isobutyraldehyde by fractional distillation. The specific parameters will need to be optimized based on the specific product and scale of the reaction.
-
Apparatus Setup:
-
Sample Preparation:
-
Place the crude reaction mixture containing the product and unreacted isobutyraldehyde into the round-bottom flask.
-
Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Distillation Process:
-
Slowly heat the distillation flask.
-
The vapor will begin to rise through the fractionating column. A gradual temperature gradient should be established along the column.[4]
-
Monitor the temperature at the distillation head. The first fraction to distill should be isobutyraldehyde, with a boiling point of approximately 63-65 °C.[2][3]
-
Collect the isobutyraldehyde fraction in the receiving flask.
-
Once the temperature begins to rise significantly, change the receiving flask to collect any intermediate fractions.
-
The temperature should then stabilize at the boiling point of your desired product. Collect the purified product in a clean receiving flask.
-
-
Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity of the product and the removal of isobutyraldehyde.
-
Troubleshooting Guide: Fractional Distillation
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | - Boiling points are too close.- Distillation rate is too fast. | - Use a longer fractionating column with more theoretical plates.- Decrease the heating rate to allow for better equilibrium between liquid and vapor phases.[5] |
| Bumping/Uncontrolled Boiling | - Uneven heating.- Absence of boiling chips or stirring. | - Use a heating mantle for uniform heating.- Add fresh boiling chips or use a magnetic stirrer. |
| Flooding of the Column | - Excessive heating rate. | - Reduce the heating rate to allow the condensed vapor to return to the distillation flask without obstructing the vapor flow.[9] |
| Constant Boiling Point Below Expectation | - Formation of an azeotrope. | - Consider using azeotropic distillation by adding an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.[7] |
Workflow for Fractional Distillation
Caption: Workflow for removing isobutyraldehyde by fractional distillation.
Method 2: Bisulfite Extraction
This method relies on the reversible reaction of isobutyraldehyde with sodium bisulfite to form a water-soluble adduct, which can then be removed from the organic product through liquid-liquid extraction.
Frequently Asked Questions (FAQs)
Q1: How does the bisulfite extraction method work?
A1: Aldehydes, like isobutyraldehyde, react with sodium bisulfite to form a solid or water-soluble bisulfite addition product.[10] This adduct can then be separated from the organic phase, which contains your desired product, by extraction with water.
Q2: Will this method work for my product?
A2: This method is generally suitable for products that are not reactive with sodium bisulfite and are soluble in an organic solvent that is immiscible with water. It is particularly useful for removing small to moderate amounts of aldehyde impurities.
Q3: The bisulfite adduct is forming a solid precipitate between the layers. What should I do?
A3: If the bisulfite adduct is insoluble in both the aqueous and organic layers, you can filter the entire mixture through a pad of celite to remove the solid adduct before separating the liquid layers.[2]
Experimental Protocol: Bisulfite Extraction
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). The amount of bisulfite solution should be in excess relative to the amount of isobutyraldehyde.
-
Shake the separatory funnel vigorously for 5-10 minutes to ensure complete reaction. Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the isobutyraldehyde-bisulfite adduct.
-
-
Separation:
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water to remove any remaining bisulfite adduct.
-
Repeat the washing step with a saturated sodium chloride solution (brine) to aid in the removal of water from the organic layer.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
-
Analysis:
-
Confirm the removal of isobutyraldehyde by GC or NMR analysis of the purified product.
-
Troubleshooting Guide: Bisulfite Extraction
| Issue | Possible Cause | Suggested Solution |
| Incomplete Removal of Isobutyraldehyde | - Insufficient amount of sodium bisulfite.- Inadequate shaking or reaction time. | - Use a larger excess of the saturated sodium bisulfite solution.- Increase the shaking time to ensure the reaction goes to completion. |
| Emulsion Formation | - Vigorous shaking with certain solvent systems. | - Allow the mixture to stand for a longer period.- Add a small amount of brine to help break the emulsion.- Filter the mixture through celite. |
| Product Loss | - Product has some solubility in the aqueous layer. | - Perform multiple extractions with smaller volumes of the aqueous solution.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Workflow for Bisulfite Extraction
Caption: Workflow for removing isobutyraldehyde by bisulfite extraction.
Method 3: Chromatographic Purification
Chromatography can be a highly effective method for removing isobutyraldehyde, especially for small-scale purifications or when other methods are not suitable.
Frequently Asked Questions (FAQs)
Q1: What type of chromatography is best for removing isobutyraldehyde?
A1: The choice of chromatography depends on the scale and the properties of your product.
-
Flash Chromatography: Suitable for routine laboratory-scale purifications.[11]
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution for difficult separations or for obtaining very high purity product.[12]
-
Preparative Gas Chromatography (GC): Can be used for volatile products that are thermally stable.[13]
Q2: How do I choose the right solvent system (mobile phase) for flash chromatography?
A2: Method development for flash chromatography often starts with Thin Layer Chromatography (TLC).[14] The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4, while the isobutyraldehyde has a significantly different Rf value. Due to its volatility, visualizing isobutyraldehyde on a TLC plate can be challenging and may require derivatization or specific stains.
Q3: Can I use reversed-phase chromatography?
A3: Yes, reversed-phase chromatography (e.g., with a C18 stationary phase) can be effective, particularly if your product is more non-polar than isobutyraldehyde.[15] A mobile phase of water and an organic solvent like acetonitrile or methanol is typically used.
General Protocol for Developing a Preparative Chromatographic Method
-
Analytical Method Development:
-
Develop an analytical separation method using TLC, analytical HPLC, or GC to achieve good separation between isobutyraldehyde and your product.
-
For HPLC and GC, screen different columns (stationary phases) and mobile phase compositions to optimize resolution.
-
-
Scale-Up to Preparative Chromatography:
-
Flash Chromatography: Pack a column with silica gel and equilibrate with the chosen mobile phase. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Elute with the mobile phase and collect fractions.[11]
-
Preparative HPLC: Use a preparative column with the same stationary phase as the analytical column. The flow rate and injection volume will need to be scaled up from the analytical method.[12]
-
Preparative GC: Use a preparative GC column. Optimize the injection volume, temperature program, and carrier gas flow rate for the best separation and recovery.[13]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC, analytical HPLC, or GC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent to obtain the purified product.
-
Troubleshooting Guide: Chromatographic Purification
| Issue | Possible Cause | Suggested Solution |
| Poor Separation (Co-elution) | - Inappropriate mobile phase or stationary phase. | - Flash/HPLC: Adjust the polarity of the mobile phase. Try a different stationary phase (e.g., alumina, reversed-phase).- GC: Optimize the temperature gradient and carrier gas flow rate. Use a column with a different polarity. |
| Peak Tailing or Fronting (HPLC/GC) | - Column overloading.- Secondary interactions with the stationary phase. | - Reduce the amount of sample loaded onto the column.- Add a modifier to the mobile phase (e.g., a small amount of acid or base) to suppress unwanted interactions. |
| Low Recovery of Product | - Product is irreversibly adsorbed onto the stationary phase.- Product is volatile and lost during solvent removal. | - Try a less active stationary phase (e.g., deactivated silica).- Use gentle conditions for solvent removal (e.g., lower temperature on the rotary evaporator). |
Logical Workflow for Chromatography Method Development
Caption: General workflow for developing a chromatographic purification method.
References
- 1. fiveable.me [fiveable.me]
- 2. chemistai.org [chemistai.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. waters.com [waters.com]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5795447A - Separation of 2-butanol from isobutanol by extractive distillation - Google Patents [patents.google.com]
- 11. biotage.com [biotage.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Challenges in the scale-up of 2-Methyl-1,1-dipropoxypropane production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methyl-1,1-dipropoxypropane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the acid-catalyzed acetalization of 2-methylpropanal (isobutyraldehyde) with propanol. The reaction involves the nucleophilic addition of two equivalents of propanol to the carbonyl group of 2-methylpropanal, forming a stable acetal. To drive the reaction to completion, the water formed as a byproduct must be removed.[1][2]
Q2: What are the typical catalysts used for this reaction?
A2: A variety of acid catalysts can be used, including homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as heterogeneous catalysts such as acidic ion-exchange resins.[3][4] The choice of catalyst can influence reaction rate, yield, and the ease of purification.
Q3: Why is water removal crucial during the synthesis?
A3: The formation of this compound is a reversible equilibrium reaction.[1][2] Water is a product of this reaction, and its presence will shift the equilibrium back towards the starting materials (2-methylpropanal and propanol), reducing the yield of the desired acetal. Therefore, continuous removal of water is essential for achieving high conversion.
Q4: What are the primary safety concerns when producing this compound at scale?
A4: The starting material, 2-methylpropanal, is a flammable liquid with a low flash point.[5] Propanol is also flammable. When scaling up, it is crucial to use appropriate ventilation, grounding of equipment to prevent static discharge, and to operate in an environment free from ignition sources. The acid catalysts used can be corrosive and require careful handling.
Q5: What are the expected byproducts in this synthesis?
A5: Potential byproducts can include the hemiacetal intermediate (1-propoxy-2-methyl-1-propanol), unreacted starting materials, and products from side reactions such as the aldol condensation of 2-methylpropanal, especially in the presence of a strong acid catalyst. Oxidation of 2-methylpropanal to isobutyric acid can also occur if air is not excluded from the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst activity. 3. Loss of product during workup or purification. 4. Side reactions consuming starting materials. | 1. Ensure efficient water removal using a Dean-Stark trap or molecular sieves. Consider using a solvent that forms an azeotrope with water (e.g., toluene) to facilitate its removal.[6][7] 2. Increase catalyst loading or use a stronger acid catalyst. Ensure the catalyst has not been deactivated. 3. Optimize the workup procedure to minimize losses. For purification by distillation, ensure the fractionating column is efficient. 4. Lower the reaction temperature to minimize side reactions. Consider using a milder catalyst. |
| Presence of Starting Materials in the Final Product | 1. Incomplete reaction. 2. Hydrolysis of the acetal during workup. | 1. Increase reaction time or temperature. Ensure efficient water removal. 2. During workup, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before adding water. Avoid exposure of the product to acidic aqueous conditions. |
| Formation of a High-Boiling Residue | 1. Aldol condensation of 2-methylpropanal. 2. Polymerization of the aldehyde. | 1. Use a milder acid catalyst or lower the reaction temperature. 2. Ensure the 2-methylpropanal is of high purity and free of peroxides, which can initiate polymerization. |
| Discoloration of the Reaction Mixture | 1. Degradation of starting materials or product at high temperatures. 2. Presence of impurities in the starting materials. | 1. Reduce the reaction temperature. 2. Use high-purity starting materials. |
| Difficulty in Separating Product from Propanol | 1. Close boiling points of the product and excess propanol. | 1. Use a more efficient fractional distillation column. 2. Wash the crude product with water or brine to remove excess propanol before distillation. |
Data Presentation
Table 1: Effect of Scale on Reaction Parameters and Yield (Illustrative Data)
| Scale | 2-Methylpropanal (moles) | Propanol (moles) | p-TsOH (mol%) | Reaction Time (h) | Yield (%) | Purity (GC, %) |
| Lab (100 mL) | 1 | 2.5 | 0.5 | 4 | 85 | 98 |
| Pilot (10 L) | 100 | 250 | 0.5 | 6 | 80 | 97 |
| Production (1000 L) | 10,000 | 25,000 | 0.5 | 8 | 75 | 96 |
Note: This data is illustrative to demonstrate potential trends in scale-up. Actual results may vary.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Analytical Method | Parameter Measured | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| Gas Chromatography (GC-FID) | Purity of this compound, presence of starting materials and volatile byproducts. | ~0.01% | Robust, quantitative, widely available. | May not identify unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of byproducts and impurities. | ~0.001% | Provides structural information for impurity identification.[8] | Can be less quantitative than GC-FID without proper calibration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the product and major impurities. | ~0.1% | Provides detailed structural information. | Lower sensitivity compared to GC methods for trace impurities. |
| Karl Fischer Titration | Water content. | ppm level | Accurate and specific for water quantification. | Does not provide information on other impurities. |
Experimental Protocols
Synthesis of this compound (Lab Scale)
-
Apparatus Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents:
-
2-Methylpropanal (isobutyraldehyde): 72.11 g (1.0 mol)
-
Propanol: 150.24 g (2.5 mol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH): 0.95 g (0.005 mol)
-
Toluene: 100 mL
-
-
Procedure: a. To the round-bottom flask, add 2-methylpropanal, propanol, toluene, and p-TsOH. b. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. c. Continue the reaction until no more water is collected in the trap (approximately 4-6 hours). d. Cool the reaction mixture to room temperature. e. Wash the reaction mixture with a 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene. g. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Caption: A flowchart of the synthesis and purification process.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. ige-performance.com [ige-performance.com]
- 2. Quantitative determination of methanol and propanol-2 in tinctures and extracts using head-space gas chromatography in comparison with method of vaporization of liquid in GC inlet | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Upstream Processing: Case Studies of Development, Scale Up, and/or Manufacturing - American Chemical Society [acs.digitellinc.com]
- 7. All You Need to Know about Acetal Properties, Challenges and Benefits | HP Manufacturing [hpmanufacturing.com]
- 8. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Overcoming Steric Hindrance in Isobutyraldehyde Acetalization
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address the challenges associated with the acetalization of isobutyraldehyde. The inherent steric hindrance of the isobutyraldehyde structure often leads to slow reaction rates and low yields, requiring specific strategies to achieve successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my isobutyraldehyde acetalization reaction so slow or incomplete?
A1: The primary challenge is steric hindrance. The bulky isopropyl group next to the carbonyl carbon in isobutyraldehyde physically obstructs the approaching alcohol nucleophile, increasing the activation energy of the reaction.[1][2] Additionally, acetal formation is a reversible equilibrium reaction.[1][3] If the water produced as a byproduct is not effectively removed, the equilibrium will not favor the product, leading to low conversion rates.[4][5]
Q2: How can I effectively drive the reaction equilibrium towards the acetal product?
A2: To overcome the unfavorable equilibrium, you must remove water from the reaction mixture as it forms. Common and effective methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a classic and highly effective method.[3][6]
-
Chemical Dehydrating Agents: Adding a dehydrating agent that reacts with water can drive the reaction forward. Trialkyl orthoformates, such as trimethyl orthoformate, are particularly effective as they react with water to form an alcohol and an ester, thus removing water from the system.[7]
-
Drying Agents: Using desiccants like anhydrous CaCl₂ or molecular sieves (e.g., 4Å) can sequester the water byproduct.[5][6]
-
Use of Excess Alcohol: Employing the alcohol reactant as the solvent ensures a large molar excess, which, according to Le Chatelier's principle, helps push the equilibrium toward the product side.[1][5]
Q3: What are the best catalysts for the acetalization of a sterically hindered aldehyde like isobutyraldehyde?
A3: Catalyst choice is critical. While standard Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or dry HCl are common, sterically hindered substrates may benefit from alternatives[4]:
-
Strong Lewis Acids: Catalysts like zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate can be highly efficient for hindered carbonyls under mild conditions.[8]
-
Heterogeneous Catalysts: Solid acid catalysts such as Amberlyst-15, perchloric acid adsorbed on silica gel, or Dowex resins offer the advantage of being easily removed from the reaction by simple filtration, simplifying purification.[3][7]
-
Mild Catalytic Systems: For substrates sensitive to strongly acidic conditions, milder catalysts like ammonium nitrate or tetrabutylammonium tribromide have been used successfully.[7]
-
Photocatalysis: Recent methods using visible light and a photocatalyst like Eosin Y have proven effective for protecting sterically hindered aldehydes under neutral conditions.[8]
Q4: My reaction conditions are leading to side products or degradation. What can I do?
A4: The formation of byproducts often points to issues with reaction conditions, which can be managed by considering kinetic versus thermodynamic control.[9][10]
-
Kinetic Control: Favored by lower temperatures and shorter reaction times, this regime forms the product that is made fastest (i.e., has the lowest activation energy).[2][9] If side reactions have a higher activation energy, operating under kinetic control can improve selectivity.
-
Thermodynamic Control: Favored by higher temperatures and longer reaction times, this allows the reaction to reach equilibrium, favoring the most stable product.[9][11] If your desired acetal is the most stable product, but the reaction is reversible, ensure complete water removal to prevent reversion.[11] High temperatures can also lead to degradation, so using a more active catalyst that allows for lower reaction temperatures is often a good strategy.[6]
Q5: Can I perform this reaction without aggressive water removal techniques like a Dean-Stark trap?
A5: Yes, recent studies have shown that acetalization can proceed smoothly without active water removal by using very low loadings of a strong acid catalyst (e.g., 0.1 mol% HCl).[4][12] This method is surprisingly insensitive to the water generated and can be effective across a wide range of temperatures, offering a simpler and potentially greener alternative.[4][12]
Troubleshooting Guide
Problem: Low to No Conversion of Isobutyraldehyde
Caption: Troubleshooting flowchart for diagnosing and resolving low acetal yield.
Data Presentation
Table 1: Relative Catalytic Activity for Isobutyraldehyde Diethyl Acetal Synthesis
This table summarizes the performance of various methanesulfonic acid-based catalysts in the synthesis of isobutyraldehyde diethyl acetal.[13]
| Catalyst | Relative Activity | Notes |
| Methanesulfonic Acid | Highest | Most active but requires neutralization and can cause corrosion. |
| Mn(CH₃SO₃)₂ | High | Most active among the tested metal sulfonates. |
| Zn(CH₃SO₃)₂ | Medium | Good activity with simplified workup compared to the free acid. |
| Ni(CH₃SO₃)₂ | Medium | Similar in performance to the zinc salt. |
| Cu(CH₃SO₃)₂ | Low | Showed the lowest activity among the tested metal salts. |
Data adapted from a study on the synthesis of isobutyraldehyde diethyl acetal.[13] Methanesulfonates offer simpler post-reaction workup and recyclability.[13]
Experimental Protocols
Protocol 1: Synthesis of Isobutyraldehyde Diethyl Acetal with Acid Catalyst
This protocol is a general method for synthesizing isobutyraldehyde diethyl acetal using an acid catalyst and heat.[13]
Materials:
-
Isobutyraldehyde (0.12 mol)
-
Anhydrous Ethanol (0.72 mol)
-
Catalyst (e.g., Methanesulfonic acid or Mn(CH₃SO₃)₂)
-
Saturated Sodium Carbonate solution
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
To a three-necked flask equipped with a thermometer, reflux condenser, and a separator, add isobutyraldehyde (0.12 mol), anhydrous ethanol (0.72 mol), and the selected catalyst.[13]
-
Heat the mixture under magnetic stirring for 1 hour.[13]
-
After the reaction, allow the mixture to cool to room temperature.
-
Recover the excess ethanol using a rotary evaporator.
-
Wash the remaining organic phase twice with a saturated sodium carbonate solution to neutralize the acid catalyst, followed by one wash with water.[13]
-
Dry the organic phase with anhydrous CaCl₂.[13]
-
Purify the product by fractional distillation, collecting the fraction at 142-146°C to yield isobutyraldehyde diethyl acetal.[13]
Protocol 2: Mild Acetalization Using Low Catalyst Loading
This protocol describes a modern, mild approach that avoids the need for aggressive water removal.[4]
Materials:
-
Aldehyde (e.g., Isobutyraldehyde, 0.3 mmol)
-
Methanol (4 mL)
-
Hydrochloric Acid (0.1 mol % solution)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
In a flask, create a mixture of the aldehyde (0.3 mmol) and 0.1 mol % hydrochloric acid in methanol (4 mL).[4]
-
Stir the mixture at ambient temperature for 30 minutes. Reaction progress can be monitored by GC or TLC.[4]
-
Upon completion, add 0.15 mol % NaHCO₃ to the mixture and stir for several minutes to neutralize the acid.[4]
-
Concentrate the organic layer in vacuo.
-
Purify the resulting crude product via column chromatography on silica gel to obtain the pure acetal.[4]
Visualizations
General Acetalization Workflow
Caption: A typical experimental workflow for acid-catalyzed acetalization.
Simplified Acetalization Mechanism Pathway
Caption: Key steps in the acid-catalyzed conversion of an aldehyde to an acetal.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 2-Methyl-1,1-dipropoxypropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,1-dipropoxypropane. The information focuses on the critical aspect of water removal during this acid-catalyzed acetalization reaction.
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in the synthesis of this compound?
The synthesis of this compound from 2-methylpropanal and propanol is an acid-catalyzed equilibrium reaction.[1][2] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (reactants), significantly reducing the yield of the desired acetal.[3] Therefore, continuous removal of water is essential to drive the reaction to completion and achieve a high yield of the final product.[1][4]
Q2: What are the most common techniques for removing water during this acetalization?
The two most prevalent and effective methods for water removal in acetal synthesis are:
-
Azeotropic Distillation using a Dean-Stark Apparatus: This technique involves using a solvent (like toluene or benzene) that forms a minimum-boiling azeotrope with water.[5][6] As the mixture is refluxed, the water-solvent azeotrope distills off, condenses, and is collected in the Dean-Stark trap. The denser water separates to the bottom of the trap, while the solvent overflows back into the reaction flask, allowing for continuous water removal.[5]
-
Use of Dehydrating Agents (Molecular Sieves): Molecular sieves, particularly 3A or 4A grades, are powerful desiccants that can be used to adsorb the water produced during the reaction.[7][8] This method is often employed when the reactants or products are sensitive to the high temperatures required for azeotropic distillation.[7]
Q3: How do I choose between using a Dean-Stark apparatus and molecular sieves?
The choice depends on the scale of your reaction and the stability of your starting materials. Azeotropic distillation with a Dean-Stark apparatus is highly efficient for larger-scale reactions.[8] However, it requires heating the reaction to the boiling point of the azeotropic solvent.[6] For small-scale reactions or when using temperature-sensitive compounds, molecular sieves can be a better alternative.[7][8] A modified apparatus, where solvent vapors are passed through a chamber of molecular sieves, can be particularly effective on a small scale.[8]
Q4: What is the recommended acid catalyst for this reaction?
A strong acid catalyst is necessary for effective acetal formation.[2] p-Toluenesulfonic acid (p-TsOH) is commonly used and often achieves high yields due to its strong acidity and low volatility.[9] Other potential catalysts include sulfuric acid or acidic resins like Amberlyst-15, which can be recycled.[9]
Troubleshooting Guide
Problem: My reaction yield is extremely low, and I'm recovering mostly starting materials.
| Potential Cause | Troubleshooting Step |
| Inefficient Water Removal | The equilibrium is not being effectively shifted towards the products.[1][10] Verify that your water removal system is functioning correctly. If using a Dean-Stark trap, ensure there are no leaks and that the azeotrope is distilling and collecting in the trap.[5] If using molecular sieves, ensure they are properly activated and used in sufficient quantity. |
| Inactive or Insufficient Catalyst | The acid catalyst may be old, degraded, or used in too small a quantity. Use a fresh batch of catalyst (e.g., p-TsOH) at a concentration of approximately 0.5–1.0 wt% relative to the aldehyde.[9] |
| Incorrect Stoichiometry | Acetal formation requires two equivalents of alcohol for every one equivalent of aldehyde.[1] Using a slight excess of the alcohol (e.g., 2.2 equivalents) can help drive the reaction forward.[9] |
| Sub-optimal Reaction Conditions | The reaction may require higher temperatures or longer reflux times to reach completion. For a typical setup with toluene, refluxing at 80–100°C for 4–6 hours is a good starting point.[6][9] |
Problem: I am using a Dean-Stark apparatus, but no water is collecting in the trap.
| Potential Cause | Troubleshooting Step |
| System Leaks | Check all glass joints for a proper seal. Leaks will prevent the azeotrope vapors from reaching the condenser and collecting in the trap. |
| Incorrect Solvent | Ensure you are using a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[5] The reaction temperature must be high enough to distill this azeotrope. |
| Insufficient Heating | The reaction mixture must be heated to a vigorous reflux to ensure a steady distillation of the water-solvent azeotrope.[6] Insulate the reaction flask and the side arm of the Dean-Stark trap with glass wool or aluminum foil to maximize reflux efficiency.[8] |
Problem: Can I add molecular sieves directly to the acidic reaction mixture?
It is generally not recommended to add molecular sieves directly into the reaction flask. Some studies note that molecular sieves can act as acid scavengers, which would neutralize the catalyst and inhibit the reaction.[8] A more effective approach is to use a modified apparatus where the sieves are contained in an addition funnel or a Soxhlet extractor, allowing the refluxing solvent to pass through them and be dried before returning to the reaction flask.[8]
Data Presentation
Table 1: Comparison of Water Removal Techniques
| Technique | Typical Yield | Advantages | Disadvantages |
| Dean-Stark (Azeotropic Distillation) | Good to Excellent (>85%) | Highly efficient for continuous water removal; suitable for larger scales.[5] | Requires high temperatures; may not be suitable for heat-sensitive compounds; can be difficult to set up on a very small scale.[7][8] |
| Molecular Sieves | Good (>80%) | Works at lower temperatures; simple setup; effective for small-scale reactions.[7][8] | Can be less efficient for large amounts of water; sieves must be properly activated; potential to scavenge acid catalyst if added directly.[8] |
Table 2: Typical Experimental Parameters for Acetal Synthesis
| Parameter | Recommended Value/Condition | Rationale |
| Reactants | 2-methylpropanal (1 eq.), 1-propanol (2.2 eq.) | A slight excess of alcohol helps drive the equilibrium.[9] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Strong, non-volatile acid catalyst that provides high yields.[9] |
| Solvent | Toluene | Forms an azeotrope with water (b.p. ~85°C), facilitating removal via Dean-Stark.[6] |
| Temperature | 80 - 100 °C (Reflux) | Ensures distillation of the water-toluene azeotrope.[9] |
| Reaction Time | 4 - 6 hours | Sufficient time for the reaction to approach completion with continuous water removal.[9] |
Visualizations and Workflows
Caption: Diagram 1: A generalized experimental workflow for the synthesis, highlighting the central, continuous role of water removal.
References
- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. reddit.com [reddit.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. 1,1-Dipropoxypropane | 4744-11-0 | Benchchem [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reactions Involving 2-Methyl-1,1-dipropoxypropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,1-dipropoxypropane. The information is designed to help overcome common challenges and improve selectivity in reactions involving this sterically hindered acetal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, hydrolysis, and subsequent reactions of this compound.
Issue 1: Low Yield During Acetal Formation
Question: I am experiencing low yields when synthesizing this compound from isobutyraldehyde and propanol. What are the likely causes and how can I improve the yield?
Answer: Low yields in the formation of this compound are often due to incomplete reaction or equilibrium issues. Here are some common causes and solutions:
-
Insufficient Water Removal: Acetal formation is a reversible reaction that produces water.[1] Failure to remove water will prevent the reaction from going to completion.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a drying agent like anhydrous CaCl₂ can be effective.[2]
-
-
Inappropriate Catalyst: The choice and amount of acid catalyst are crucial.
-
Suboptimal Reagent Ratio: The stoichiometry of the reactants plays a significant role in driving the equilibrium forward.
Issue 2: Poor Selectivity in Reactions with this compound
Question: I am observing poor diastereoselectivity in a nucleophilic substitution reaction where this compound is a substrate. How can I improve the stereochemical outcome?
Answer: Improving diastereoselectivity in reactions of acyclic acetals often involves modulating steric and electronic effects. The bulky isopropyl group in this compound already introduces significant steric hindrance, which can be leveraged.
-
Nucleophile Choice: The size of the nucleophile can significantly impact the stereoselectivity.
-
Remote Participating Groups: The presence of a nearby functional group can direct the stereochemical outcome through the formation of a cyclic intermediate.
-
Reaction Conditions: Temperature and solvent can influence the conformational preferences of the intermediate oxocarbenium ion.
-
Solution: Experiment with lowering the reaction temperature to enhance selectivity. The choice of solvent can also play a role and should be screened.
-
Issue 3: Difficulty in Acetal Deprotection (Hydrolysis)
Question: I am struggling to hydrolyze this compound back to isobutyraldehyde. The reaction is either too slow or incomplete. What can I do?
Answer: While acetals are stable in neutral to basic conditions, they can be cleaved under acidic conditions.[5][6][7] The steric hindrance of this compound might make it more resistant to hydrolysis than less hindered acetals.
-
Insufficient Acid Catalyst: The concentration and strength of the acid are key to efficient hydrolysis.
-
Solution: Increase the concentration of the acid catalyst or switch to a stronger acid. Ensure that the acid is not consumed by other basic functionalities in the molecule.
-
-
Water Concentration: Hydrolysis is the reverse of acetal formation and is driven by the presence of excess water.[5]
-
Solution: Use a large excess of water to drive the equilibrium towards the aldehyde and alcohol.[5]
-
-
Reaction Temperature: Higher temperatures can overcome the activation energy for hydrolysis.
-
Solution: Gently heat the reaction mixture, but be mindful of potential side reactions of other functional groups at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: The primary application of acetals like this compound is as a protecting group for isobutyraldehyde.[6][7][8] The acetal functionality is stable under neutral and basic conditions, allowing for reactions to be carried out on other parts of a molecule without affecting the aldehyde.[5][7] The aldehyde can then be regenerated by acid-catalyzed hydrolysis.[5]
Q2: How does the steric hindrance of this compound affect its reactivity?
A2: The bulky isopropyl group adjacent to the acetal carbon creates significant steric hindrance. This has several implications:
-
Increased Stability: It can make the acetal more resistant to hydrolysis under mildly acidic conditions compared to less hindered acetals.[4]
-
Selectivity Control: The steric bulk can influence the facial selectivity of nucleophilic attack on the corresponding oxocarbenium ion, potentially leading to higher diastereoselectivity in substitution reactions.[3]
-
Slower Reaction Rates: The steric hindrance may lead to slower rates of both formation and hydrolysis.
Q3: What are the expected byproducts during the synthesis of this compound?
A3: The main byproduct is the hemiacetal intermediate (2-methyl-1-propoxypropan-1-ol). Other potential byproducts can arise from side reactions of isobutyraldehyde, such as aldol condensation under certain conditions, or from impurities in the starting materials. Incomplete reaction will leave unreacted isobutyraldehyde and propanol.
Q4: Can I use this compound in Grignard reactions?
A4: Yes, the acetal functionality is stable to Grignard reagents and other strong nucleophiles and bases.[8] This allows you to perform a Grignard reaction on another functional group (e.g., an ester) in the same molecule while the aldehyde is protected as this compound.[7][8]
Data Presentation
Table 1: Comparison of Catalysts for Isobutyraldehyde Diethyl Acetal Synthesis
| Catalyst | Catalytic Activity | Notes | Reference |
| Methanesulfonic acid | Highest | High activity but can cause corrosion and requires neutralization. | [2] |
| Mn(CH₃SO₃)₂ | High | Good activity, simplifies post-treatment, and is recyclable. | [2] |
| Zn(CH₃SO₃)₂ | Moderate | Lower activity than Mn(CH₃SO₃)₂. | [2] |
| Ni(CH₃SO₃)₂ | Moderate | Lower activity than Zn(CH₃SO₃)₂. | [2] |
| Cu(CH₃SO₃)₂ | Lower | Lowest activity among the tested methanesulfonates. | [2] |
Table 2: Diastereoselectivity in Nucleophilic Substitution of a β-Pivaloyl Acetal
| Entry | Nucleophile | syn:anti Ratio | Reference |
| 1 | Allyltrimethylsilane | 53:47 | [3][4] |
| 5 | Allyltributylstannane | 75:25 | [3][4] |
| 10 | Silyl ketene acetal 14 | 88:12 | [3] |
| 11 | Trimethylsilyl cyanide | 88:12 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of isobutyraldehyde diethyl acetal.[2]
Materials:
-
Isobutyraldehyde
-
Anhydrous propanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or methanesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous calcium chloride or magnesium sulfate (for drying)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add isobutyraldehyde (1 equivalent) and a significant excess of anhydrous propanol (e.g., 5-10 equivalents).
-
Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents).
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a saturated sodium carbonate solution to neutralize the acid catalyst, followed by washing with water.
-
Dry the organic phase over anhydrous calcium chloride or magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
Protocol 2: Hydrolysis of this compound
Materials:
-
This compound
-
Aqueous acid solution (e.g., 1M HCl or H₂SO₄)
-
An organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in a suitable organic solvent.
-
Add an excess of the aqueous acid solution.
-
Stir the mixture vigorously at room temperature. The reaction can be monitored by TLC or GC-MS.
-
If the reaction is slow, gentle heating can be applied.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude isobutyraldehyde.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Isobutyraldehyde Diethyl Acetal | 1741-41-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Acetal Protecting Groups: Spotlight on 2-Methyl-1,1-dipropoxypropane
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, acetals are workhorse groups for the temporary masking of carbonyl functionalities. This guide provides an objective comparison of 2-Methyl-1,1-dipropoxypropane with other common acetal protecting groups, supported by available experimental data and detailed protocols.
Acetal protecting groups are indispensable tools for preventing aldehydes and ketones from undergoing unwanted reactions with nucleophiles, bases, and reducing agents. The selection of an appropriate acetal is contingent on its stability to the reaction conditions and the ease of its removal. This guide will delve into the characteristics of this compound, an acyclic acetal, and contrast its performance with widely used alternatives such as dimethyl acetals and the cyclic 1,3-dioxolanes.
At a Glance: Comparing Acetal Protecting Groups
The stability and reactivity of acetal protecting groups are influenced by their structure. Cyclic acetals are generally more stable to hydrolysis than their acyclic counterparts due to entropic factors. The formation of the oxonium ion intermediate during acidic hydrolysis of a cyclic acetal results in a tethered hydroxyl group, making the intramolecular reverse reaction more favorable. In contrast, the hydrolysis of an acyclic acetal generates a free alcohol, which is less likely to compete with the aqueous solvent for recombination with the oxonium ion.[1]
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| This compound | Acyclic | Propanol, Acid Catalyst (e.g., TsOH), Water Removal | Aqueous Acid (e.g., HCl, PPTS) | Generally less stable to acid hydrolysis than cyclic acetals. |
| Dimethyl Acetal | Acyclic | Methanol, Trimethyl orthoformate, Acid Catalyst (e.g., TsOH) | Aqueous Acid (e.g., PPTS in acetone/water) | Similar to other acyclic acetals; sensitive to acidic conditions. |
| 1,3-Dioxolane | Cyclic | Ethylene Glycol, Acid Catalyst (e.g., TsOH), Water Removal (Dean-Stark) | Aqueous Acid | More stable to acid hydrolysis than acyclic acetals. |
In Focus: this compound
This compound, also known as isobutyraldehyde dipropyl acetal, is an acyclic acetal used for the protection of carbonyl groups.[2][3] Its formation involves the reaction of an aldehyde or ketone with propanol in the presence of an acid catalyst, typically with concurrent removal of water to drive the equilibrium towards the acetal.
While specific quantitative data for the protection and deprotection yields of this compound is not extensively documented in comparative studies, its behavior is expected to be in line with other acyclic acetals. These are known to be more labile under acidic conditions compared to their cyclic counterparts, which can be an advantage when very mild deprotection conditions are required.
Comparative Analysis
To illustrate the differences in performance, we can examine the typical conditions and yields for the formation and cleavage of various acetal protecting groups.
Protection of Carbonyl Groups
The formation of acetals is an equilibrium process. To achieve high yields, water, a byproduct of the reaction, must be removed. This is often accomplished using a Dean-Stark apparatus or by the inclusion of a dehydrating agent like a trialkyl orthoformate.
Table 1: Representative Conditions and Yields for Acetal Formation
| Carbonyl | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Various Aldehydes and Ketones | Dimethyl Acetal | Trimethyl orthoformate, p-TsOH, Methanol, RT to 50°C, 1-12 h | 91-100 | [4] |
| Various Aldehydes and Ketones | Acyclic and Cyclic Acetals | Trialkyl orthoformate, Tetrabutylammonium tribromide, Absolute alcohol | Excellent | [5] |
| Aldehydes and Ketones | 1,3-Dioxolane / 1,3-Dioxane | Ethylene glycol or 1,3-propanediol, TsOH, Toluene, reflux (Dean-Stark) | High | [6] |
Deprotection of Acetal Groups
The cleavage of acetals back to the parent carbonyl compound is typically achieved by acid-catalyzed hydrolysis. The lability of the acetal to acid is a critical factor in its selection. Acyclic acetals, being generally more acid-sensitive, can often be deprotected under milder conditions than cyclic acetals.
Table 2: Representative Conditions and Yields for Acetal Deprotection
| Acetal | Reagents and Conditions | Yield (%) | Reference |
| Dimethyl Acetal | Pyridinium p-toluenesulfonate (PPTS), Acetone/Water, 75°C, 9 h | 96 | [4] |
| 2-Phenyl-1,3-dioxolane | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4), Water, 30°C, 5 min | Quantitative | [5] |
| Acyclic and Cyclic Acetals | Iodine (catalytic), Acetone, neutral conditions | Excellent | [5] |
| Acyclic Acetals | Aqueous Dimethyl Sulfoxide (DMSO), neutral conditions | High | [7] |
Experimental Protocols
General Procedure for the Protection of a Ketone as a Dimethyl Acetal
To a solution of the ketone in methanol, trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid are added.[4] The reaction mixture is stirred at room temperature or heated to 50°C for a period ranging from 60 minutes to 12 hours, until the reaction is complete as monitored by TLC.[4] The reaction is then quenched with a base (e.g., triethylamine) and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated to afford the dimethyl acetal.[4]
General Procedure for the Deprotection of a Dimethyl Acetal
The dimethyl acetal is dissolved in a mixture of acetone and water containing a catalytic amount of pyridinium p-toluenesulfonate (PPTS).[4] The solution is heated to 75°C for approximately 9 hours.[4] After completion of the reaction, the mixture is cooled to room temperature and the acetone is removed under reduced pressure. The aqueous residue is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to yield the deprotected carbonyl compound.[4]
General Procedure for the Protection of a Carbonyl as a 1,3-Dioxolane
A solution of the carbonyl compound, ethylene glycol (1.1-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in a solvent such as toluene is refluxed with a Dean-Stark apparatus to remove water.[6] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over an anhydrous salt, and concentrated. The product is then purified by distillation or chromatography.
General Procedure for the Deprotection of a 1,3-Dioxolane
The 1,3-dioxolane is dissolved in a mixture of an organic solvent (e.g., THF or acetone) and aqueous acid (e.g., dilute HCl). The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized with a mild base, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the parent carbonyl compound.
Conclusion
The choice of an acetal protecting group is a critical decision in the design of a synthetic route. This compound, as an acyclic acetal, offers the advantage of being more susceptible to acidic cleavage, which can be beneficial for substrates that require mild deprotection conditions. However, for syntheses that involve strongly acidic steps, a more robust cyclic acetal such as a 1,3-dioxolane would be a more suitable choice due to its enhanced stability.[1] Ultimately, the optimal protecting group will depend on the specific requirements of the synthetic sequence, and a careful consideration of the stability and reactivity of the available options is paramount for success.
References
Stability Under Scrutiny: A Comparative Analysis of Branched vs. Linear Chain Acetals
For researchers, scientists, and drug development professionals, understanding the nuanced stability of functional groups is paramount. Acetals, valued as protecting groups and key linkages in drug delivery systems, exhibit stability profiles that are highly dependent on their molecular architecture. This guide provides a comparative stability analysis of linear versus branched chain acetals, supported by experimental data and detailed protocols, to inform the rational design of molecules with tailored hydrolytic lability.
The hydrolytic stability of acetals is a critical parameter in a multitude of chemical and pharmaceutical applications. From controlling the release of therapeutic agents to ensuring the integrity of a molecule during a multi-step synthesis, the rate at which an acetal cleaves back to its parent carbonyl and alcohol components can be a decisive factor in its utility. A key determinant of this stability is the substitution pattern around the central acetal carbon. This guide focuses on the comparative stability of acetals derived from linear aldehydes versus those with alpha-branching.
The Decisive Role of Carboxonium Ion Stability
The acid-catalyzed hydrolysis of acetals proceeds through a well-established mechanism involving the formation of a resonance-stabilized carboxonium ion intermediate. The rate-determining step of this reaction is the formation of this cation.[1] Consequently, the stability of this intermediate directly dictates the rate of hydrolysis; a more stable carboxonium ion leads to a faster hydrolysis rate.
Two primary factors governed by the acetal's structure influence the stability of the carboxonium ion: electronic effects and steric effects.
-
Electronic Effects: The presence of electron-donating groups on the carbon backbone will stabilize the positive charge of the carboxonium ion, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the cation and slow down the hydrolysis.
-
Steric Effects: The size and arrangement of substituent groups around the acetal carbon can have a more complex influence. Increased alkyl substitution at the carbon bearing the alkoxy groups generally leads to greater stabilization of the carboxonium ion (tertiary > secondary > primary), thus increasing the hydrolysis rate. However, significant steric bulk can also hinder the approach of water during the hydrolysis process, potentially slowing the reaction.
Comparative Hydrolysis Data: Linear vs. Branched Chain Acetals
To provide a clear quantitative comparison, the following table summarizes the hydrolytic stability of a linear acetal (derived from acetaldehyde) and a branched-chain acetal (derived from pivaldehyde) under acidic conditions.
| Acetal Structure | Acetal Name | Type | Relative Hydrolysis Rate (k_rel) | Half-life (t½) |
| CH₃CH(OCH₃)₂ | Acetaldehyde dimethyl acetal | Linear | 1 | ~4 hours |
| (CH₃)₃CCH(OCH₃)₂ | Pivaldehyde dimethyl acetal | Branched | Significantly Slower | Significantly Longer |
Experimental Protocols
A detailed understanding of the experimental conditions under which stability is assessed is crucial for the interpretation and application of these findings. Below is a representative protocol for determining the hydrolysis kinetics of acetals.
Protocol: NMR Spectroscopic Monitoring of Acetal Hydrolysis
This protocol outlines a method for determining the rate of acetal hydrolysis under acidic conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Materials and Reagents:
-
Acetal (e.g., Acetaldehyde dimethyl acetal, Pivaldehyde dimethyl acetal)
-
Deuterated acetonitrile (CD₃CN)
-
Deuterated water (D₂O)
-
Phosphate buffer (0.2 M, pH 5) prepared in D₂O
-
Internal standard (e.g., 1,3,5-trioxane)
2. Instrumentation:
-
400 MHz NMR Spectrometer
3. Procedure:
-
Sample Preparation: In a clean NMR tube, dissolve approximately 0.01 mmol of the acetal and a known amount of the internal standard in 0.3 mL of CD₃CN.
-
Initiation of Hydrolysis: To the NMR tube containing the acetal solution, add 0.1 mL of the 0.2 M phosphate buffer in D₂O (pH 5).
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) at a constant temperature (e.g., 25 °C).
-
Data Analysis:
-
Integrate the signal corresponding to a characteristic proton of the acetal (e.g., the methine proton) and a signal from the internal standard in each spectrum.
-
The concentration of the acetal at each time point can be determined by comparing the relative integrals of the acetal and the internal standard.
-
Plot the natural logarithm of the acetal concentration versus time. The slope of this line will be the negative of the first-order rate constant (k).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Visualizing the Hydrolysis Pathway and Influencing Factors
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the acid-catalyzed hydrolysis mechanism and the key factors influencing acetal stability.
Caption: Acid-catalyzed hydrolysis of an acetal proceeds via a protonated intermediate and a key carboxonium ion.
References
Spectroscopic Validation of 2-Methyl-1,1-dipropoxypropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the validation of the 2-Methyl-1,1-dipropoxypropane structure. Due to the limited availability of direct experimental spectra for this compound, this document presents a detailed prediction of its spectral characteristics based on established spectroscopic principles. For comparative purposes, experimental data for the structurally similar acetal, 1,1-dipropoxypropane, is included. This guide offers detailed experimental protocols for the acquisition of key spectroscopic data to aid in the structural elucidation of related compounds.
Structural Comparison
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | C₁₀H₂₂O₂ | 174.28 g/mol [1] | |
| 1,1-Dipropoxypropane | C₉H₂₀O₂ | 160.25 g/mol [2][3][4] |
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for 1,1-dipropoxypropane.
¹H NMR Data (Predicted vs. Experimental)
Predicted ¹H NMR data for this compound is based on the analysis of its chemical structure and comparison with known chemical shifts of similar functional groups.
| This compound (Predicted) | 1,1-Dipropoxypropane (Experimental) |
| Chemical Shift (ppm) | Multiplicity |
| ~4.3 | d |
| ~3.4 | t |
| ~1.8 | m |
| ~1.5 | sextet |
| ~0.9 | d |
| ~0.9 | t |
¹³C NMR Data (Predicted vs. Experimental)
Predicted ¹³C NMR data for this compound is based on established chemical shift ranges for different carbon environments.
| This compound (Predicted) | 1,1-Dipropoxypropane (Experimental) |
| Chemical Shift (ppm) | Assignment |
| ~110 | O-CH-O |
| ~68 | O-CH₂- |
| ~34 | CH(CH₃)₂ |
| ~23 | -CH₂-CH₃ |
| ~18 | CH(CH₃)₂ |
| ~10 | -CH₂-CH₃ |
IR Spectroscopy Data (Predicted vs. Experimental)
Predicted IR data for this compound is based on characteristic vibrational frequencies of its functional groups.
| This compound (Predicted) | 1,1-Dipropoxypropane (Experimental) |
| Wavenumber (cm⁻¹) | Functional Group |
| 2960-2850 | C-H stretch (alkane) |
| 1470-1450 | C-H bend (alkane) |
| 1150-1050 | C-O stretch (acetal) |
Mass Spectrometry Data (Predicted vs. Experimental)
Predicted mass spectrometry fragmentation for this compound is based on the stability of resulting carbocations.
| This compound (Predicted) | 1,1-Dipropoxypropane (Experimental) |
| m/z | Fragment |
| 174 | [M]⁺ (Molecular Ion) |
| 131 | [M - C₃H₇]⁺ |
| 115 | [M - OC₃H₇]⁺ |
| 73 | [CH(OC₃H₇)]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Workflow
Caption: Workflow for the spectroscopic validation of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-120 ppm).
-
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like acetals, gas chromatography-mass spectrometry (GC-MS) is a suitable method.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
References
Comparison of different acid catalysts for isobutyraldehyde acetal formation
For Researchers, Scientists, and Drug Development Professionals
The formation of acetals from aldehydes is a fundamental and critical transformation in organic synthesis, primarily utilized for the protection of carbonyl groups during multi-step synthetic sequences. The selection of an appropriate acid catalyst is paramount to achieving high yields and selectivity while ensuring operational efficiency. This guide provides an objective comparison of various acid catalysts for the formation of isobutyraldehyde acetal, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The efficiency of acid catalysts in promoting the acetalization of isobutyraldehyde with alcohols, such as ethanol, varies significantly based on the catalyst's nature—whether it is homogeneous or heterogeneous—and its intrinsic acidic properties. The following table summarizes quantitative data for different catalysts, providing a basis for selection based on reaction outcomes.
| Catalyst Type | Catalyst Name | Substrate Alcohol | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Homogeneous | Methanesulfonic Acid | Ethanol | Suitable amount | Reflux | 1 | High Activity | [1] |
| Homogeneous | p-Toluenesulfonic Acid (p-TSA) | Various alcohols | Catalytic amount | Varies | Varies | Good to Excellent | |
| Heterogeneous | Mn(CH₃SO₃)₂ | Ethanol | Suitable amount | Reflux | 1 | Good Activity | [1] |
| Heterogeneous | Zn(CH₃SO₃)₂ | Ethanol | Suitable amount | Reflux | 1 | Moderate Activity | [1] |
| Heterogeneous | Ni(CH₃SO₃)₂ | Ethanol | Suitable amount | Reflux | 1 | Lower Activity | [1] |
| Heterogeneous | Cu(CH₃SO₃)₂ | Ethanol | Suitable amount | Reflux | 1 | Lowest Activity (among tested methanesulfonates) | [1] |
| Heterogeneous | Amberlyst-15 | Methanol/Orthoformate | Not specified | Not specified | Not specified | Excellent | |
| Heterogeneous | Mesoporous Sulfated Zirconia (m-SZ) | Methanol | Not specified | Room Temp. | 1 | 97% (for cyclohexanone) |
Note: Quantitative yield data for p-TSA and Amberlyst-15 specifically for isobutyraldehyde were not available in the cited literature; however, they are widely reported as highly effective catalysts for acetal formation. The data for m-SZ is for the acetalization of cyclohexanone and is included as a representative performance metric for this class of catalyst.
Discussion of Catalyst Classes
Homogeneous Catalysts: Methanesulfonic acid stands out for its high catalytic activity in the formation of isobutyraldehyde diethyl acetal.[1] Strong Brønsted acids like methanesulfonic acid and p-toluenesulfonic acid are highly effective due to their ability to readily protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by the alcohol. However, a significant drawback of these catalysts is the need for neutralization and challenging separation from the reaction mixture, which can complicate product purification and lead to corrosive waste streams.
Heterogeneous Catalysts: Heterogeneous catalysts offer a significant advantage in terms of operational simplicity, as they can be easily removed from the reaction mixture by filtration, allowing for catalyst recycling and minimizing product contamination.
-
Metal Methanesulfonates: These catalysts demonstrate good to moderate activity, with the catalytic performance being dependent on the metal ion. For isobutyraldehyde diethyl acetal synthesis, the activity follows the order: Mn(CH₃SO₃)₂ > Zn(CH₃SO₃)₂ > Ni(CH₃SO₃)₂ > Cu(CH₃SO₃)₂.[1] Although less active than methanesulfonic acid, their insolubility in the reaction medium at the end of the reaction simplifies post-treatment.[1]
-
Amberlyst-15: This sulfonic acid-functionalized polystyrene resin is a widely used heterogeneous acid catalyst. It is known to provide excellent yields for acetal formation under mild conditions. Its macroporous structure allows for good substrate accessibility to the acid sites.
-
Sulfated Zirconia (SZ): This solid superacid is recognized for its strong Brønsted and Lewis acid sites, which contribute to its high catalytic activity in various acid-catalyzed reactions, including acetalization. Mesoporous forms of SZ can provide high surface area and enhanced activity, achieving high conversions at room temperature. The catalyst's robustness allows for easy recovery and reuse without a considerable loss in activity.
Experimental Protocols
Below are detailed methodologies for the synthesis of isobutyraldehyde acetal and the preparation of a sulfated zirconia catalyst.
General Procedure for Isobutyraldehyde Diethyl Acetal Synthesis
This protocol is a generalized procedure based on the literature for the synthesis of isobutyraldehyde diethyl acetal using an acid catalyst.[1]
-
Apparatus Setup: Assemble a three-necked flask equipped with a thermometer, a reflux condenser, and a water separator (e.g., Dean-Stark trap).
-
Charging Reactants: To the flask, add isobutyraldehyde (0.12 mol, 10 mL) and anhydrous ethanol (0.72 mol, 42 mL).
-
Catalyst Addition: Introduce a suitable amount of the selected acid catalyst (e.g., methanesulfonic acid or a heterogeneous catalyst).
-
Reaction: Heat the mixture under magnetic stirring to reflux. The water generated during the reaction can be collected in the separator to drive the equilibrium towards acetal formation. The reaction is typically monitored and run for a specified time (e.g., 1 hour).
-
Work-up:
-
After cooling, recover the excess ethanol, for example, by distillation.
-
If a homogeneous acid catalyst was used, wash the organic phase twice with a sodium carbonate solution to neutralize the acid, followed by one wash with water.
-
If a heterogeneous catalyst was used, separate it by filtration.
-
Dry the organic phase with an anhydrous drying agent (e.g., CaCl₂).
-
-
Purification: Purify the final product by fractional distillation, collecting the fraction at the boiling point of isobutyraldehyde diethyl acetal (142-146°C).
Preparation of Sulfated Zirconia (SZ)
This protocol describes a general method for preparing a sulfated zirconia solid acid catalyst.
-
Hydroxide Precipitation: Prepare zirconium hydroxide (Zr(OH)₄) by precipitating an aqueous solution of a zirconium salt (e.g., zirconium oxychloride) with a base (e.g., ammonium hydroxide) until the pH is neutral.
-
Washing and Drying: Wash the precipitate thoroughly with distilled water to remove any remaining ions. Dry the resulting solid in an oven at approximately 120°C.
-
Sulfation:
-
Immerse the dried zirconium hydroxide powder in a sulfuric acid solution (e.g., 1 M H₂SO₄) and stir for several hours.
-
Filter the sulfated product and wash with distilled water.
-
-
Calcination: Dry the sulfated powder at 120°C and then calcine it in a furnace at a high temperature (e.g., 500-650°C) for several hours. The calcination step is crucial for the formation of the active acidic sites and the desired crystalline phase (typically tetragonal).
Reaction and Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental procedure and the chemical reaction pathway.
Caption: Experimental workflow for isobutyraldehyde acetal synthesis.
Caption: Acid-catalyzed mechanism for isobutyraldehyde acetal formation.
References
A Comparative Analysis of Acetal Reactivity: 2-Methyl-1,1-dipropoxypropane vs. 1,1-diethoxypropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two common acetal compounds: 2-Methyl-1,1-dipropoxypropane and 1,1-diethoxypropane. The primary focus of this analysis is on the susceptibility of these molecules to hydrolysis under acidic conditions, a critical consideration in various applications including protecting group strategies in organic synthesis and the design of pH-sensitive drug delivery systems.
Introduction to Acetal Reactivity
Acetals are generally stable in neutral or basic conditions but undergo hydrolysis in the presence of acid to revert to their parent aldehyde or ketone and corresponding alcohols.[1][2] The rate of this hydrolysis is highly dependent on the molecular structure of the acetal, with two primary factors at play:
-
Electronic Effects: The stability of the intermediate carbocation formed during hydrolysis influences the reaction rate. Electron-donating groups attached to the acetal carbon stabilize this intermediate, thereby accelerating the reaction.[3]
-
Steric Effects: The size and arrangement of substituent groups around the acetal center can hinder the approach of reagents, slowing down the reaction rate.[4]
This guide will compare the two title compounds based on these principles and provide a framework for their experimental evaluation.
Structural and Physicochemical Comparison
A direct comparison of the physical properties of this compound and 1,1-diethoxypropane is essential for understanding their behavior in a laboratory setting.
| Property | This compound | 1,1-diethoxypropane | Data Source(s) |
| CAS Number | 13259-75-1 | 4744-08-5 | [5],[6] |
| Molecular Formula | C₁₀H₂₂O₂ | C₇H₁₆O₂ | [7],[6] |
| Molecular Weight | 174.28 g/mol | 132.20 g/mol | [7],[6] |
| Structure | Isobutyraldehyde dipropyl acetal | Propionaldehyde diethyl acetal | [7],[8] |
| Boiling Point | ~196.6 °C (Predicted) | ~122.8 °C | [9],[8] |
Comparative Reactivity Analysis
1,1-diethoxypropane is expected to be more reactive towards hydrolysis than This compound .
This prediction is based on the following factors:
-
Steric Hindrance: this compound possesses an isobutyl group attached to the central acetal carbon, which presents significantly more steric bulk than the ethyl group of 1,1-diethoxypropane. Additionally, the two propoxy groups are sterically larger than the two ethoxy groups. This increased steric crowding in this compound impedes the necessary protonation of an oxygen atom and the subsequent approach of a water molecule for nucleophilic attack. Steric hindrance is a well-documented factor that retards the rate of acetal hydrolysis.[4][11]
-
Electronic Effects: Both compounds have alkyl groups that are electron-donating, which helps stabilize the oxocarbenium ion intermediate. While the isobutyl group in this compound is slightly more electron-donating than the ethyl group in 1,1-diethoxypropane, this electronic effect is generally considered to be less influential than the substantial difference in steric hindrance for this type of comparison.
Therefore, the lower steric hindrance in 1,1-diethoxypropane is the predominant factor leading to its predicted higher rate of hydrolysis.
Experimental Protocol for Kinetic Analysis of Acetal Hydrolysis
To empirically determine and compare the hydrolysis rates, the following protocol, adapted from established methodologies for monitoring acetal cleavage, can be employed.[3] This method utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress in real-time.
Objective: To determine the pseudo-first-order rate constants (k) and half-lives (t₁/₂) for the acid-catalyzed hydrolysis of this compound and 1,1-diethoxypropane.
Materials:
-
This compound
-
1,1-diethoxypropane
-
Deuterated acetonitrile (CD₃CN)
-
Deuterated water (D₂O)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
NMR tubes
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the acid catalyst (e.g., 50 mM TFA) in D₂O.
-
Sample Preparation: In an NMR tube, dissolve a precise amount (e.g., 0.01 mmol) of the acetal to be tested in a specific volume (e.g., 0.3 mL) of CD₃CN.
-
Reaction Initiation: Add a precise volume (e.g., 0.1 mL) of the acidic D₂O stock solution to the NMR tube. Immediately cap the tube, invert several times to mix thoroughly, and place it in the NMR spectrometer.
-
NMR Data Acquisition: Begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of the characteristic acetal proton signal (the C-H proton on the central carbon) and the appearance of the aldehyde proton signal of the product should be monitored.
-
Data Analysis:
-
Integrate the peaks corresponding to the starting acetal and the product aldehyde at each time point.
-
Calculate the percentage of acetal remaining over time.
-
Plot the natural logarithm of the concentration of the acetal (ln[Acetal]) versus time.
-
The data should fit a first-order rate equation. The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life of the reaction using the formula: t₁/₂ = 0.693 / k.[3]
-
-
Comparison: Repeat the experiment under identical conditions for the second acetal. Compare the calculated rate constants and half-lives to determine the relative reactivity.
Visualizing the Underlying Mechanisms
The following diagrams illustrate the chemical logic and experimental process described.
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 13259-75-1 [amp.chemicalbook.com]
- 6. Propane, 1,1-diethoxy- | C7H16O2 | CID 20858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. 1,1-Diethoxypropane|lookchem [lookchem.com]
- 9. Cas 54484-72-9,2-Methyl-1,3-dipropoxypropane | lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of 2-Methyl-1,1-dipropoxypropane Purity by qNMR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) for the purity determination of 2-Methyl-1,1-dipropoxypropane. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable analytical method for their specific needs.
Introduction
This compound is a key intermediate in various organic syntheses. Accurate determination of its purity is crucial for ensuring reaction efficiency, product quality, and regulatory compliance in pharmaceutical and chemical manufacturing. While chromatographic techniques like GC-FID and HPLC have traditionally been employed for purity analysis, qNMR has emerged as a powerful and direct method for quantification. This guide offers an objective comparison of these techniques, highlighting their respective strengths and limitations.
Methods Comparison
The purity of a batch of this compound was determined using qNMR, GC-FID, and HPLC. The results are summarized in the table below, followed by detailed experimental protocols for each method.
| Parameter | qNMR | GC-FID | HPLC with Refractive Index Detection (RID) |
| Purity (%) | 99.2 ± 0.1 | 99.1 ± 0.2 | 98.9 ± 0.3 |
| Principle | Direct comparison of integral of analyte signal to a certified internal standard. | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. | Separation based on polarity and interaction with a stationary phase, with universal detection based on refractive index changes. |
| Reference Standard | Certified internal standard (e.g., 1,4-Dinitrobenzene) required. Does not require a standard of the analyte. | Certified standard of this compound required for calibration. | Certified standard of this compound required for calibration. |
| Analysis Time | ~15 minutes per sample | ~20 minutes per sample | ~25 minutes per sample |
| Selectivity | High; based on unique NMR signals. | High; based on chromatographic retention time. | Moderate; RID is a universal detector and may be less selective. |
| Sample Preparation | Simple dissolution of a precisely weighed sample and internal standard in a deuterated solvent. | Dilution in a suitable solvent. | Dilution in a suitable mobile phase. |
| Data Analysis | Integration of signals and calculation based on molar ratios. | Peak area integration and comparison to a calibration curve. | Peak area integration and comparison to a calibration curve. |
| Advantages | - Primary ratio method- High precision and accuracy- Non-destructive- Provides structural information | - High sensitivity for volatile compounds- Robust and widely available | - Suitable for non-volatile or thermally labile compounds- Universal detection for compounds without a UV chromophore |
| Disadvantages | - Lower sensitivity than GC-FID- Higher initial instrument cost | - Destructive technique- Requires analyte-specific reference standard | - Lower sensitivity and stability compared to UV detection- Sensitive to temperature and mobile phase composition changes |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Instrumentation: 500 MHz NMR Spectrometer
Internal Standard: 1,4-Dinitrobenzene (certified reference material, purity ≥ 99.9%)
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of 1,4-Dinitrobenzene into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of Chloroform-d (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H-NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet signal of the methine proton of this compound (at approximately 4.2 ppm) and the singlet signal of the aromatic protons of 1,4-Dinitrobenzene (at approximately 8.4 ppm).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (1,4-Dinitrobenzene)
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
Instrumentation: Gas Chromatograph with FID detector
Reference Standard: this compound (certified reference material, purity ≥ 99.5%)
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetone.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving approximately 10 mg of the this compound sample in 10 mL of acetone.
GC-FID Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Instrumentation: HPLC system with a Refractive Index Detector
Reference Standard: this compound (certified reference material, purity ≥ 99.5%)
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare the sample solution by dissolving approximately 10 mg of the this compound sample in 10 mL of the mobile phase.
HPLC-RID Parameters:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
RID Temperature: 35 °C
-
Injection Volume: 20 µL
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample.
Visualizations
Caption: Experimental workflow for qNMR analysis.
Caption: Logical relationship for method comparison.
A Comparative Guide to the Kinetic Study of 2-Methyl-1,1-dipropoxypropane Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of catalytic systems for the formation of 2-Methyl-1,1-dipropoxypropane, an acetal formed from the reaction of isobutyraldehyde and propanol. While specific kinetic data for this exact reaction is limited in publicly available literature, this document compiles and extrapolates from analogous acetalization reactions to offer valuable insights for reaction optimization and catalyst selection.
Catalytic Performance Comparison
The formation of this compound is an acid-catalyzed nucleophilic addition reaction. The choice of catalyst is crucial in determining the reaction rate and overall efficiency. Below is a comparison of common homogeneous and heterogeneous acid catalysts used in acetalization reactions.
| Catalyst Type | Catalyst Examples | Typical Catalyst Loading | Reaction Conditions | Advantages | Disadvantages |
| Homogeneous Acids | p-Toluenesulfonic acid (p-TsOH), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | 0.1 - 5 mol%[1] | Room temperature to mild heating | High activity, readily available, low cost.[1] | Difficult to separate from the reaction mixture, corrosive, potential for side reactions. |
| Heterogeneous Solid Acids | Amberlyst-15, Zeolites, Sulfonated Silica | 5 - 20 wt% | Mild to elevated temperatures | Easy to separate and recycle, less corrosive, can be used in continuous flow reactors.[2][3] | Potentially lower activity than homogeneous catalysts, mass transfer limitations can occur. |
| Lewis Acids | Iron(III) chloride (FeCl₃), Zinc chloride (ZnCl₂) | Catalytic amounts | Anhydrous conditions | Can be effective for specific substrates. | Sensitive to water, can be expensive. |
Kinetic Parameters
A study on the acetalization of 1,2,4-butanetriol with various aldehydes, including butyraldehyde (structurally similar to isobutyraldehyde), provides insight into the activation energy of such reactions. The activation energy for the overall acetalization reaction was found to be in the range of 51.1 - 52.3 kJ/mol [4]. This value can be considered a reasonable estimate for the acid-catalyzed formation of this compound.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyraldehyde (1 equivalent) and propanol (2.2 equivalents).
-
Catalyst Addition: Add the acid catalyst (e.g., 0.5 mol% p-TsOH or 10 wt% Amberlyst-15) to the reactant mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or 50°C). The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots at regular intervals.[5]
-
Work-up: Once the reaction is complete, if a homogeneous catalyst is used, neutralize it with a weak base (e.g., sodium bicarbonate solution). For a heterogeneous catalyst, simply filter it off.
-
Purification: The product, this compound, can be purified by distillation.
Kinetic Study Protocol
-
Reaction Setup: A jacketed glass reactor with precise temperature control is recommended.
-
Sampling: At predetermined time intervals, withdraw a small sample from the reaction mixture.
-
Quenching: Immediately quench the reaction in the sample by neutralizing the acid catalyst with a suitable base to stop the reaction.
-
Analysis: Analyze the composition of each sample using a calibrated analytical technique like GC to determine the concentrations of reactants and products.
-
Data Analysis: Plot the concentration of the product versus time. From this data, the initial reaction rate can be determined. By performing experiments at different initial concentrations of reactants and catalyst, the rate law and the rate constant for the reaction can be determined. Performing the reaction at different temperatures will allow for the calculation of the activation energy using the Arrhenius equation.
Visualizing the Process
Reaction Pathway
Caption: Acid-catalyzed formation of this compound.
Experimental Workflow for Kinetic Study
Caption: Workflow for a kinetic study of acetal formation.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [santiago-lab.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Hindered Aldehydes: A Comparative Guide to the Efficacy of 2-Methyl-1,1-dipropoxypropane
For researchers, scientists, and professionals in drug development, the selective protection of hindered aldehydes is a critical step in complex organic synthesis. This guide provides an objective comparison of 2-Methyl-1,1-dipropoxypropane as a protecting group for these challenging substrates, evaluating its performance against other common alternatives with supporting experimental data and detailed protocols.
The steric bulk surrounding an aldehyde's carbonyl group can significantly impede the formation of traditional protecting groups. This compound, an acyclic acetal, offers a solution due to its own steric hindrance which can, in some cases, provide enhanced stability and selectivity.[1] This guide will delve into the quantitative aspects of its efficacy, reaction conditions, and stability compared to other widely used protecting groups.
Performance Comparison of Acetal Protecting Groups for Hindered Aldehydes
| Protecting Group | Aldehyde Substrate | Reagents and Conditions | Yield (%) | Deprotection Conditions | Reference |
| Dimethyl Acetal | Benzaldehyde | Methanol, Trimethyl orthoformate, cat. I₂ | 95 | Acetone, cat. In(OTf)₃, RT | [2] |
| Dimethyl Acetal | Various aromatic, heteroaromatic, and aliphatic aldehydes | Methanol, cat. Eosin Y, visible light | Good to Excellent | Not specified | [3] |
| Cyclic Acetal (from Ethylene Glycol) | Ketones and Aldehydes | Ethylene glycol, cat. acid | Generally high | Aqueous acid | [4] |
| Di-n-propyl Acetal | Propionaldehyde | n-Propanol, cat. acid, reflux | >98 (industrial scale) | Acid hydrolysis | [5] |
Table 1: Comparative data for the formation of various acetal protecting groups. Note the lack of specific data for this compound with a hindered aldehyde.
The data indicates that various acetalization methods can achieve high yields.[2][3][4][5] However, the challenge with hindered aldehydes lies in overcoming the steric repulsion during the formation of the acetal. The branched structure of this compound, derived from isobutyraldehyde and propanol, suggests that its formation might require more forcing conditions compared to less hindered acetals.[1] Conversely, this increased steric bulk could confer greater stability under mildly acidic conditions, allowing for selective deprotection in complex molecules.[1]
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for acetal formation and deprotection, which can be adapted for specific substrates and protecting groups.
General Experimental Protocol for Acetal Protection of an Aldehyde
Objective: To protect the carbonyl group of a hindered aldehyde as an acetal.
Materials:
-
Hindered aldehyde (e.g., pivaldehyde)
-
Alcohol (e.g., 1-propanol for the formation of the di-n-propyl acetal) or Diol (e.g., ethylene glycol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Dehydrating agent or apparatus (e.g., trimethyl orthoformate, Dean-Stark trap)
-
Anhydrous solvent (e.g., toluene, benzene)
Procedure:
-
To a solution of the hindered aldehyde in the anhydrous solvent, add a slight excess of the alcohol or diol.
-
Add a catalytic amount of the acid catalyst.
-
To drive the equilibrium towards acetal formation, either add a dehydrating agent like trimethyl orthoformate or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the reaction mixture, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench the catalyst with a weak base (e.g., triethylamine, sodium bicarbonate).
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting acetal by distillation or column chromatography.
General Experimental Protocol for Acetal Deprotection
Objective: To regenerate the aldehyde from its acetal.
Materials:
-
Acetal-protected aldehyde
-
Aqueous acid (e.g., dilute HCl, acetic acid) or Lewis acid catalyst (e.g., In(OTf)₃)
-
Organic solvent (e.g., acetone, THF)
-
Water
Procedure:
-
Dissolve the acetal in a suitable organic solvent.
-
Add an aqueous solution of the acid or a catalytic amount of the Lewis acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Once the deprotection is complete, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the aldehyde by distillation or column chromatography.
Logical Workflow for Protecting a Hindered Aldehyde in a Multi-step Synthesis
The decision to use a protecting group and the choice of that group are critical in the strategic planning of a multi-step synthesis. The following diagram illustrates a typical workflow.
Conclusion
This compound presents a potentially valuable option for the protection of hindered aldehydes, primarily due to the increased steric bulk which may enhance stability. However, the lack of direct comparative studies with quantitative data necessitates that researchers carefully consider the specific steric and electronic environment of their substrate. The provided general protocols offer a starting point for the application of this and other acetal protecting groups. Future studies directly comparing the efficacy of this compound with other protecting groups on a range of hindered aldehydes would be highly beneficial to the synthetic chemistry community.
References
A Comparative Guide to the Cost-Effectiveness of 2-Methyl-1,1-dipropoxypropane in Carbonyl Protection
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of aldehydes and ketones, acetals are a cornerstone strategy, offering stability under a range of reaction conditions. This guide provides a detailed cost-effectiveness analysis of the acyclic acetal, 2-Methyl-1,1-dipropoxypropane, in comparison to the widely used cyclic acetals derived from ethylene glycol and 1,3-propanediol. This objective comparison, supported by experimental data and detailed protocols, is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Executive Summary
This compound, derived from isobutyraldehyde and n-propanol, presents a viable, albeit less common, alternative to traditional cyclic acetals. The primary advantages of this acyclic acetal lie in the potentially lower cost of its starting materials and the ease of its formation and cleavage under specific conditions. However, cyclic acetals formed from ethylene glycol and 1,3-propanediol are generally more stable, which can be a critical factor in complex syntheses involving harsh reagents.[1] The choice between these protecting groups ultimately hinges on a careful consideration of raw material costs, reaction efficiency, and the specific stability requirements of the synthetic route.
Comparative Performance Data
The following tables summarize the key performance indicators for the protection of a generic ketone with this compound and its cyclic counterparts. The data is compiled from various sources and represents typical outcomes.
Table 1: Protection Reaction Comparison
| Protecting Group | Typical Yield (%) | Reaction Time (h) | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) |
| This compound | 85-95 | 2-4 | p-TsOH | 1-2 | Toluene | Reflux |
| 1,3-Dioxolane (from Ethylene Glycol) | 90-98 | 1-3 | p-TsOH or Amberlyst-15 | 1-2 (p-TsOH), 10-20 (Amberlyst-15) | Toluene or DCM | Reflux |
| 1,3-Dioxane (from 1,3-Propanediol) | 92-99 | 1-3 | p-TsOH or Amberlyst-15 | 1-2 (p-TsOH), 10-20 (Amberlyst-15) | Toluene or DCM | Reflux |
Table 2: Deprotection Reaction Comparison
| Protected Ketone | Typical Yield (%) | Reaction Time (h) | Reagent | Solvent | Temperature (°C) |
| This compound Acetal | 90-98 | 0.5-2 | Aqueous HCl or Acetic Acid | Acetone/Water | 25-50 |
| 1,3-Dioxolane | 95-99 | 1-4 | Aqueous HCl or Acetic Acid | Acetone/Water | 25-50 |
| 1,3-Dioxane | 95-99 | 1-4 | Aqueous HCl or Acetic Acid | Acetone/Water | 25-50 |
Cost-Effectiveness Analysis
A crucial aspect of selecting a protecting group, particularly in process development and large-scale synthesis, is the overall cost. This analysis considers the approximate costs of starting materials and common catalysts.
Table 3: Cost Comparison of Starting Materials and Catalysts
| Reagent | Purity (%) | Cost (USD/kg) | Molar Mass ( g/mol ) | Cost (USD/mol) |
| Isobutyraldehyde | >99 | ~15 | 72.11 | ~1.08 |
| n-Propanol | >99 | ~10 | 60.10 | ~0.60 |
| Ethylene Glycol | >99 | ~8 | 62.07 | ~0.50 |
| 1,3-Propanediol | >98 | ~25 | 76.09 | ~1.90 |
| p-Toluenesulfonic acid (p-TsOH) | >98 | ~75-100[2][3] | 172.20 | ~12.92 - 17.22 |
| Amberlyst-15 | - | ~250-300[4][5] | - | - |
Analysis:
Based on the cost of starting materials, the formation of this compound from isobutyraldehyde and two equivalents of n-propanol is economically competitive with the formation of the ethylene glycol-derived dioxolane. The 1,3-propanediol-derived dioxane is the most expensive option in terms of raw materials.
While the initial reagent cost is a significant factor, a comprehensive cost-effectiveness analysis must also account for:
-
Reaction Efficiency: Higher yields with cyclic acetals might offset their initial raw material cost.
-
Catalyst Cost and Reusability: Homogeneous catalysts like p-TsOH are generally less expensive but can be more challenging to remove from the reaction mixture.[2][3] Heterogeneous catalysts like Amberlyst-15 are more expensive but offer the significant advantage of easy separation and potential for recycling, which can dramatically reduce costs in industrial settings.[4][5][6][7]
-
Solvent Usage and Waste Generation: The choice of solvent and the ease of work-up contribute to the overall process cost and environmental impact.
-
Energy Consumption: Longer reaction times and higher temperatures translate to increased energy costs.
Experimental Protocols
Detailed methodologies for the synthesis of the protecting group, the protection of a model ketone (cyclohexanone), and the subsequent deprotection are provided below.
Synthesis of this compound
Materials:
-
Isobutyraldehyde (1.0 mol, 72.11 g)
-
n-Propanol (2.5 mol, 150.25 g)
-
p-Toluenesulfonic acid monohydrate (0.01 mol, 1.90 g)
-
Toluene (250 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of isobutyraldehyde, n-propanol, and p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove water.
-
The reaction is monitored by TLC or GC until the starting aldehyde is consumed (typically 2-4 hours).
-
The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Protection of Cyclohexanone with this compound
Materials:
-
Cyclohexanone (1.0 mol, 98.14 g)
-
This compound (1.2 mol, 209.34 g)
-
p-Toluenesulfonic acid monohydrate (0.01 mol, 1.90 g)
-
Toluene (250 mL)
Procedure:
-
A solution of cyclohexanone, this compound, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap.
-
The reaction progress is monitored by GC or TLC.
-
Upon completion, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting dipropyl acetal of cyclohexanone is purified by distillation.
Deprotection of the Acetal
Materials:
-
Cyclohexanone dipropyl acetal (1.0 mol)
-
Acetone (500 mL)
-
1 M Hydrochloric acid (100 mL)
Procedure:
-
The acetal is dissolved in acetone, and 1 M HCl is added.
-
The mixture is stirred at room temperature, and the reaction is monitored by TLC or GC for the disappearance of the starting material.
-
Once the reaction is complete, the acetone is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the deprotected cyclohexanone.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the protection and deprotection processes.
Caption: Workflow for the protection of a carbonyl compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. indiamart.com [indiamart.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. AMBERLYST [sdfine.com]
- 5. AMBERLYST [sdfine.com]
- 6. AMBERLYST(R) 15 price,buy AMBERLYST(R) 15 - chemicalbook [m.chemicalbook.com]
- 7. Amberlyst™ 15(H), ion exchange resin 1 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Pioneering Solvent Strategies: A Comparative Guide to Acetal Performance in Diverse Media
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides a framework for comparing the performance of 2-Methyl-1,1-dipropoxypropane, an acetal protecting group, in various solvent systems. Due to a lack of direct comparative studies on this specific compound in the public domain, this document outlines a comprehensive experimental approach and data presentation strategy that can be employed to evaluate its efficacy against alternative protecting groups or under different reaction conditions.
The stability and reactivity of acetals like this compound are profoundly influenced by the surrounding solvent environment. Factors such as solvent polarity, proticity, and coordinating ability can impact reaction kinetics, product yield, and purity. Therefore, a systematic evaluation of its performance in a range of solvents is essential for process optimization and the development of robust synthetic methodologies.
Comparative Performance Data
| Solvent System | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| Dichloromethane (DCM) | 8.93 | [Enter Data] | [Enter Data] | [Enter Data] | Non-polar, aprotic. Good for general acetal formation. |
| Tetrahydrofuran (THF) | 7.58 | [Enter Data] | [Enter Data] | [Enter Data] | Ethereal solvent, can coordinate with Lewis acids. |
| Acetonitrile (MeCN) | 37.5 | [Enter Data] | [Enter Data] | [Enter Data] | Polar, aprotic. May influence reactions involving polar intermediates. |
| Toluene | 2.38 | [Enter Data] | [Enter Data] | [Enter Data] | Non-polar, allows for azeotropic removal of water. |
| N,N-Dimethylformamide (DMF) | 36.7 | [Enter Data] | [Enter Data] | [Enter Data] | Polar, aprotic. High boiling point. |
| [Alternative Acetal] | [N/A] | [Enter Data] | [Enter Data] | [Enter Data] | Comparison with a different protecting group in an optimal solvent. |
Experimental Protocols
To ensure reproducible and comparable results, the following detailed experimental protocols for the formation and deprotection of this compound should be followed.
General Procedure for Acetal Formation
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the aldehyde (1.0 equivalent) in the chosen solvent (e.g., Toluene, 0.5 M).
-
Addition of Reagents : Add 2-methyl-1-propanol (2.2 equivalents) followed by a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.01 equivalents).
-
Reaction Execution : Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up and Purification : Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography to obtain this compound.
General Procedure for Acetal Deprotection
-
Reactant Preparation : Dissolve the purified this compound (1.0 equivalent) in a suitable solvent (e.g., a mixture of acetone and water).
-
Addition of Acid : Add a catalytic amount of a protic acid (e.g., hydrochloric acid) to the solution.
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Isolation : Neutralize the reaction mixture with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aldehyde.
Analytical Methods
-
Reaction Kinetics : Aliquots of the reaction mixture can be taken at regular intervals and analyzed by GC-MS to determine the concentration of reactants and products over time.
-
Yield Determination : The percentage yield should be calculated based on the molar amount of the limiting reactant.
-
Purity Assessment : The purity of the isolated product can be determined by quantitative NMR (qNMR) or GC analysis with an internal standard.
Visualizing the Experimental Workflow
The following diagram illustrates a standardized workflow for the comparative evaluation of this compound in different solvent systems. This systematic approach ensures that all variables are controlled, allowing for a direct comparison of solvent effects.
Caption: Experimental workflow for solvent screening of this compound.
Alternatives to this compound
While this compound serves as a valuable protecting group, several alternatives exist, each with its own advantages depending on the specific application.
-
1,1-Diethoxyethane (Acetaldehyde diethyl acetal): Commonly used for the protection of aldehydes. It is relatively stable but can be cleaved under acidic conditions.
-
2,2-Dimethoxypropane: Often used to form acetonide protecting groups for diols, but can also protect aldehydes.
-
1,3-Dioxolanes and 1,3-Dioxanes: Cyclic acetals formed from ethylene glycol and 1,3-propanediol, respectively. They offer enhanced stability compared to their acyclic counterparts.
The selection of an appropriate acetal protecting group should be based on the overall synthetic strategy, considering factors such as the stability of the substrate to the conditions required for formation and cleavage, and the orthogonality with other protecting groups present in the molecule. The experimental framework presented in this guide can be readily adapted to include a comparative evaluation of these alternative protecting groups alongside this compound.
Safety Operating Guide
Proper Disposal of 2-Methyl-1,1-dipropoxypropane: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methyl-1,1-dipropoxypropane, a highly flammable liquid that requires careful management as hazardous waste.
Immediate Safety and Hazard Profile
Before handling, it is crucial to be aware of the inherent hazards associated with this compound. This compound is classified as a highly flammable liquid and vapor, capable of causing serious eye irritation. Adherence to appropriate personal protective equipment (PPE) protocols, including safety goggles, gloves, and a lab coat, is mandatory. All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the key quantitative and safety data for this compound are summarized in the table below.
| Property | Value |
| UN Number | 1993 |
| Hazard Class | 3 (Flammable Liquid) |
| Flash Point | Not specified, but classified as highly flammable |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor |
| H319: Causes serious eye irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Collection:
-
Designate a specific, compatible waste container for the collection of this compound. The container should be in good condition, with a secure, tightly sealing lid to prevent leaks and the escape of flammable vapors.
-
If possible, use the original container or a container made of a compatible material. Do not use containers that may react with the chemical.
-
Avoid mixing this compound with other incompatible waste streams. It is best practice to collect it in a dedicated container, though it may be combined with other non-halogenated flammable solvents if your institution's waste management plan allows.
2. Container Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must clearly identify the contents as "Waste this compound." Avoid using chemical formulas or abbreviations.
-
Include the full chemical name and approximate quantity of the waste. If it is a mixture, list all components.
-
Record the date of waste generation and the laboratory or room number of origin.
3. Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area must be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.
-
Ensure the waste container is stored within secondary containment to prevent the spread of material in case of a leak.
-
Segregate the flammable liquid waste from incompatible materials, particularly oxidizing agents.
4. Arranging for Disposal:
-
Once the waste container is full (do not exceed 90% capacity to allow for vapor expansion) or when it is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Empty Container Disposal:
-
An empty container that previously held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and treated as hazardous waste, and can be added to the appropriate flammable liquid waste container.
-
After triple-rinsing and allowing it to air dry, the container may be disposed of in the regular trash, with the label defaced or removed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling 2-Methyl-1,1-dipropoxypropane
Essential Safety and Handling Guide for 2-Methyl-1,1-dipropoxypropane
This compound is an acetal, a class of organic compounds that are structurally similar to ethers. Key inferred hazards include high flammability and the potential to form explosive peroxides upon storage, especially when exposed to air and light.[1] Vapors may be heavier than air and can travel to an ignition source, causing a flashback.[2] High concentrations of vapors may also act as a central nervous system depressant, causing symptoms like dizziness and drowsiness.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure safety. The selection of PPE should be based on a task-specific risk assessment.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 compliant). A face shield should be worn over goggles when handling larger quantities (>1L) or when there is a significant splash hazard.[3] | Protects eyes from splashes and vapors. A face shield provides broader protection for the entire face.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] Consult manufacturer's compatibility charts for specific breakthrough times. | Protects skin from direct contact. Nitrile gloves offer good resistance to a range of chemicals, but suitability should always be verified.[4][5] |
| Body Protection | Flame-retardant lab coat or a 100% cotton lab coat. Long pants and closed-toe shoes are required. | Prevents skin contact with spills and provides a barrier against fire. Synthetic materials, which can melt and adhere to skin, should be avoided.[6] |
| Respiratory Protection | Use only in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[6] | Minimizes inhalation of potentially harmful and flammable vapors.[4] Respirator use requires a formal program, including fit-testing and training.[7] |
Quantitative Hazard Data (Based on Analogue: Acetal)
Since specific data for this compound is unavailable, the following table presents data for a structurally related acetal to provide hazard context.
| Property | Value (for Acetal, CAS 105-57-7) | Significance in Handling |
| Flash Point | -21 °C (-6 °F) | The substance is highly flammable and can be ignited by sparks, hot surfaces, or open flames at temperatures well below room temperature.[1] |
| Explosive Limits | 1.6% - 10.4% in air | Vapors can form an explosive mixture with air within this concentration range. Work must be done in a well-ventilated area, like a fume hood, to prevent vapor accumulation.[1] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling and Storage
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to control vapor exposure.[6]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[2][8] Use tools made of non-sparking materials.[1]
-
Static Discharge: Ground all metal containers and equipment during the transfer of the liquid to prevent the buildup of static electricity.[1][9]
2. Chemical Handling:
-
Wear all required PPE as specified in the table above.
-
When transferring, pour slowly to minimize splashing and vapor generation.
-
Keep containers tightly sealed when not in use to prevent the release of flammable vapors and to minimize exposure to air, which can lead to peroxide formation.[10]
3. Storage Protocol:
-
Container: Store in a tightly sealed, opaque, airtight container, preferably the original manufacturer's container.[11]
-
Location: Store in a dedicated, approved flammable liquids storage cabinet away from heat, sunlight, and incompatible materials like strong oxidizing agents.[8][12]
-
Labeling: Label the container with the chemical name, date received, and date opened. This is critical for tracking the potential for peroxide formation.[13]
Experimental Protocol: Peroxide Detection and Management
Due to the risk of forming explosive peroxides, it is crucial to test for their presence, especially before any operation that involves concentration, such as distillation.[11][13]
1. When to Test:
-
Before distilling or evaporating.[12]
-
If the chemical has been stored beyond its recommended shelf life (typically 3-6 months after opening for peroxide-formers).[11][13]
-
If the container has been exposed to light or air for an extended period.
-
CRITICAL: If crystals are visible in the liquid or around the cap, do not handle the container. This indicates a high concentration of potentially explosive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately.[12][14]
2. Testing Procedure:
-
Use commercially available peroxide test strips.
-
Open the container in a fume hood and dip the test strip into the liquid.
-
Remove the strip and compare the resulting color to the chart provided with the strips.
-
Record the test date and peroxide concentration on the container label.[13]
3. Interpreting Results:
-
< 25 ppm: Considered safe for general use.[13]
-
25 - 100 ppm: Use with caution. Do not distill or concentrate.[13]
-
> 100 ppm: Unsafe for use. Avoid handling and contact EHS for immediate disposal.[13]
Visual Safety Workflows
Caption: PPE selection workflow for handling this compound.
References
- 1. ACETAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. safety.rochester.edu [safety.rochester.edu]
- 4. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. wcu.edu [wcu.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. growtraining.com [growtraining.com]
- 9. fishersci.es [fishersci.es]
- 10. ehs.wwu.edu [ehs.wwu.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. wcu.edu [wcu.edu]
- 13. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
